molecular formula C13H19NO B1388790 3-(4-Ethylphenoxy)piperidine CAS No. 946726-06-3

3-(4-Ethylphenoxy)piperidine

Cat. No.: B1388790
CAS No.: 946726-06-3
M. Wt: 205.3 g/mol
InChI Key: ZGTUBYNKHIHLET-UHFFFAOYSA-N
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Description

3-(4-Ethylphenoxy)piperidine is a chemical compound of significant interest in research and development, particularly as a key building block in organic synthesis and pharmaceutical sciences. With a molecular formula of C13H19NO, this piperidine derivative features a phenoxy substituent, a common structural motif in the design of biologically active molecules . Compounds within the piperidine chemical class, such as the closely related 4-(3-Methylphenoxy)piperidine, are frequently employed as crucial pharmaceutical intermediates . The structural framework of 3-(4-Ethylphenoxy)piperidine suggests potential utility in medicinal chemistry research for the synthesis of novel compounds or as a standard in analytical studies. As with many research chemicals, its mechanism of action is highly dependent on the specific final structure it is incorporated into. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all materials according to appropriate laboratory safety protocols. For more detailed specifications, including potential CAS numbers and structural data, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-5-7-12(8-6-11)15-13-4-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTUBYNKHIHLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663041
Record name 3-(4-Ethylphenoxy)piperidine
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-06-3
Record name 3-(4-Ethylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Phenoxy-Piperidine Scaffold: From Synthetic Origins to CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, medicinal chemistry, and therapeutic evolution of phenoxy-piperidine derivatives.

Executive Summary & Structural Definition

The phenoxy-piperidine scaffold represents a distinct lineage in medicinal chemistry, diverging significantly from its carbocyclic cousin, the 4-phenylpiperidine (the core of opioid analgesics like fentanyl and pethidine). While phenylpiperidines rely on a rigid carbon-carbon linkage to anchor lipophilic interactions, phenoxy-piperidines introduce an ether linkage (


). This structural modification alters the vector of the aromatic ring, introduces a hydrogen-bond acceptor, and modifies metabolic susceptibility.

This class is most notably exemplified by Paroxetine (Paxil) , a trans-3,4-disubstituted piperidine, but recent discovery campaigns have expanded the scaffold into D4 receptor antagonists and dual SERT/NET inhibitors .

Structural Classification

To ensure precision, we distinguish between three sub-classes:

  • Direct Phenoxy-Piperidines: The phenoxy group is directly bonded to the piperidine ring (e.g., 4-phenoxypiperidine).

  • Phenoxymethyl-Piperidines: A methylene spacer separates the ether oxygen from the ring (e.g., Paroxetine).

  • Aryloxy-Alkyl-Piperidines: Extended linkers used to probe deep hydrophobic pockets in GPCRs.

Historical Discovery & Chemical Genealogy

The history of phenoxy-piperidines is a history of scaffold hopping —the strategic modification of a core structure to alter pharmacological targets.

The Divergence: Opioids to Antidepressants

In the mid-20th century, the 4-phenylpiperidine scaffold was the dominant template for analgesics. Researchers at Ferrosan (later acquired by Novo Nordisk) and Beecham Pharmaceuticals (now GSK) sought to exploit the piperidine ring for non-opioid CNS targets.

  • 1970s - The Serotonin Hypothesis: The discovery that inhibiting serotonin reuptake could treat depression led to a search for molecules that mimicked the spatial arrangement of serotonin but possessed higher metabolic stability.

  • The Breakthrough - Paroxetine: Chemists identified that introducing a phenoxymethyl group at the 3-position, combined with a 4-fluorophenyl group at the 4-position, created a potent Selective Serotonin Reuptake Inhibitor (SSRI). The ether linkage was critical; it allowed the benzodioxole ring to adopt a conformation that perfectly overlapped with the serotonin transporter's (SERT) allosteric site, distinct from the substrate site.

Evolution of the Scaffold
EraFocusKey MoleculeMechanism
1960s AnalgesiaPethidineMu-Opioid Agonist (Phenylpiperidine baseline)
1975 DepressionParoxetine SSRI (3-phenoxymethyl-4-phenylpiperidine)
2000s Multi-targetF-98214-TADual SERT/NET Inhibitor
2020s Cognition4,4-difluoro-analogsD4 Receptor Antagonists

Medicinal Chemistry & SAR Analysis

The Ether Linkage Effect

The substitution of a methylene (


) with an oxygen atom (

) has profound effects:
  • Dipole Moment: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.

  • Conformational Flexibility: The

    
     bond angle (~110°) and lower rotational barrier compared to 
    
    
    
    allow the molecule to adopt "folded" conformations necessary for high-affinity binding to transporters like SERT.
Case Study: Paroxetine (Paxil)

Paroxetine is the archetype of this class. Its efficacy relies on specific stereochemistry: (3S, 4R) .

  • The 4-Fluorophenyl Group: Occupies a hydrophobic pocket in the transporter. The fluorine atom blocks metabolic hydroxylation at the para-position, extending half-life.

  • The 3-Phenoxymethyl Group: The benzodioxole moiety mimics the indole ring of serotonin but with different electronic properties. The methylene spacer (

    
    ) is crucial; removing it (direct phenoxy) drastically reduces SERT affinity in this specific series.
    
Emerging D4 Antagonists

Recent work (e.g., Saeedi et al., 2025) has utilized 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[1]

  • Gem-difluoro substitution: Lowers the

    
     of the piperidine nitrogen (reducing phospholipidosis risk) and blocks metabolic oxidation at the 4-position.
    
  • Selectivity: This specific arrangement provides >2000-fold selectivity for D4 over D2 receptors, a critical requirement for treating cognitive deficits without inducing extrapyramidal side effects.

Synthesis Protocols

Protocol A: General Synthesis of 4-Phenoxypiperidines (Mitsunobu Route)

Target: Direct ether formation from 4-hydroxypiperidine.

Principle: The Mitsunobu reaction inverts the stereochemistry of the alcohol, allowing for precise control over the resulting ether configuration.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine and the phenol in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Activation: Add

    
     to the solution. Stir for 10 minutes.
    
  • Coupling: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.
    
  • Deprotection: Dissolve the crude ether in DCM/TFA (4:1) to remove the Boc group.

  • Purification: Flash column chromatography (Silica gel, DCM/MeOH/NH3).

Protocol B: Paroxetine Precursor Synthesis (The Arecoline Route)

Target: 4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate.

Principle: Conjugate addition of a Grignard reagent to an


-unsaturated ester (Arecoline analog), followed by reduction.
  • Grignard Formation: Prepare 4-fluorophenylmagnesium bromide from 4-bromo-fluorobenzene and Mg turnings in dry ether.

  • Conjugate Addition: Add the Grignard reagent to Arecoline (N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester) at -10°C. This installs the 4-aryl group.

    • Note: This produces a mixture of cis/trans isomers. The trans isomer is thermodynamically favored and can be enriched via equilibration with sodium methoxide.

  • Reduction: Reduce the ester moiety to a primary alcohol using

    
     in THF.
    
  • Etherification: Convert the alcohol to a mesylate (

    
    ), then displace with sesamol (3,4-methylenedioxyphenol) using sodium hydride (
    
    
    
    ) in DMF.
  • Demethylation: Remove the N-methyl group using phenyl chloroformate followed by alkaline hydrolysis (KOH) to yield Paroxetine.

Visualization of Pathways

Diagram 1: Chemical Genealogy & Structural Divergence

This diagram illustrates how the phenoxy-piperidine scaffold evolved from the opioid-focused phenylpiperidines.

ChemicalGenealogy Base Piperidine Core (General Scaffold) Phenyl 4-Phenylpiperidines (C-C Linkage) Base->Phenyl Arylation (1940s) Phenoxy Phenoxy-Piperidines (Ether Linkage) Base->Phenoxy Etherification (1970s) Opioids Opioids (Pethidine, Fentanyl) Phenyl->Opioids SAR Optimization Parox Phenoxymethyl (Paroxetine - SSRI) Phenoxy->Parox Linker Insertion (-CH2-) Direct Direct Phenoxy (D4 Antagonists) Phenoxy->Direct Direct Coupling

Caption: Divergence of the piperidine scaffold into analgesic (phenyl) and antidepressant (phenoxy) classes.[2][3][4][5]

Diagram 2: Paroxetine Synthesis Logic (Arecoline Route)

ParoxetineSynthesis Arecoline Arecoline (Start) Grignard 1. Grignard Addition (4-F-Ph-MgBr) Arecoline->Grignard Trans 2. Isomerization (cis -> trans) Grignard->Trans Red 3. Reduction (LiAlH4) Trans->Red Ether 4. Etherification (Sesamol + NaH) Red->Ether Demethyl 5. N-Demethylation (Cl-CO2Ph) Ether->Demethyl Product Paroxetine (Final Drug) Demethyl->Product

Caption: The critical synthetic pathway converting Arecoline to Paroxetine via stereoselective addition.

Quantitative Data Summary

The following table summarizes key pharmacological data comparing the "parent" phenylpiperidine (Pethidine) with the phenoxy-derivative (Paroxetine) and a modern D4 antagonist.

CompoundStructure ClassPrimary Target

(nM)
Linkage TypeClinical Use
Pethidine 4-PhenylpiperidineMu-Opioid~500C-C (Direct)Analgesic
Paroxetine 3-PhenoxymethylSERT0.12C-C-O-C (Spacer)Antidepressant
F-98214-TA 4-PhenoxymethylSERT / NET1.9 / 13.5C-C-O-C (Spacer)Experimental (Dual)
Cmpd 14a 4,4-difluoro-3-phenoxyD4 Receptor0.3C-O-C (Direct)Research Tool

Data Sources: Pethidine (Janssen et al.), Paroxetine (FDA Label/GSK), F-98214-TA (Orjales et al.), Cmpd 14a (Saeedi et al.).

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. Link

  • Orjales, A., et al. (2003). Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs. Journal of Medicinal Chemistry. Link

  • Saeedi, S., et al. (2025).[1] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Link

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

  • GlaxoSmithKline. (2008). Paxil (paroxetine hydrochloride) Prescribing Information. FDA Access Data. Link

  • Kugita, H., et al. (1965). Synthesis of 4-phenylpiperidine derivatives. Journal of Medicinal Chemistry. Link

Sources

Technical Whitepaper: Preliminary Cytotoxicity Profiling of 3-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The molecule 3-(4-Ethylphenoxy)piperidine (hereafter 3-4-EPP ) represents a pharmacologically privileged scaffold. The combination of a basic piperidine ring and a lipophilic phenoxy moiety suggests potential activity in CNS modulation (e.g., NMDA antagonism, monoamine reuptake inhibition) or analgesic pathways. However, this structural class—lipophilic cationic amphiphiles—carries inherent risks of phospholipidosis and mitochondrial toxicity.

This technical guide provides a rigorous, self-validating framework for the preliminary cytotoxicity screening of 3-4-EPP. Unlike generic screening protocols, this workflow addresses the specific physicochemical challenges of 3-substituted phenoxy-piperidines, particularly solubility limits and lysosomal trapping.

Structural Considerations
  • Lipophilicity (cLogP): Estimated ~3.2–3.8. High membrane permeability is expected.

  • Basicity (pKa): The secondary amine typically has a pKa ~9–10, meaning it will be protonated at physiological pH (7.4), driving lysosomal accumulation.

  • Stereochemistry: The 3-position is a chiral center. This protocol assumes the screening of the racemate ; however, enantioselective toxicity is a critical future consideration.

Experimental Design Strategy

Cell Line Selection: The "Trio" Approach

To establish a robust safety profile, we employ a three-pronged cell line strategy. Using a single line (e.g., HeLa) is insufficient for predictive toxicology.

Cell LineRationale for 3-4-EPP Screening
HepG2 (Liver) Metabolic Competence: Assesses if 3-4-EPP requires bioactivation (P450) to become toxic or if the parent is the toxicant.
HEK293 (Kidney) General Cytotoxicity: A robust, fast-growing line to establish baseline cellular tolerance without complex metabolic variables.
SH-SY5Y (Neuronal) Target Tissue Proxy: Given the piperidine scaffold's prevalence in neuro-active drugs, this line screens for specific neurotoxicity.
Assay Selection: ATP vs. Tetrazolium

While MTT is common, it is suboptimal for 3-4-EPP. Lipophilic amines can alter mitochondrial potential without immediate cell death, leading to false positives in potential-dependent dye assays (MTT/MTS).

  • Primary Readout: ATP Quantitation (Luminescence) . Direct measure of metabolic energy; most sensitive for mitochondrial toxins.

  • Secondary Readout: LDH Release (Fluorescence) . Measures membrane integrity; confirms necrosis vs. metabolic arrest.

Detailed Screening Protocol

Phase 1: Compound Preparation & Solubility Verification

Objective: Prevent precipitation-induced false toxicity.

  • Stock Solution: Dissolve 3-4-EPP in 100% DMSO to reach 10 mM . Vortex for 60 seconds.

    • Checkpoint: Inspect for turbidity. If insoluble, sonicate at 37°C for 5 mins.

  • Working Dilutions: Prepare a semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture media.

    • Critical Constraint: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity.

Phase 2: The Assay Workflow (ATP Luminescence)

Reference Standard: NIH Assay Guidance Manual [1]

Step-by-Step Methodology:

  • Seeding: Dispense 5,000 cells/well (HepG2) or 3,000 cells/well (HEK293) into white-walled 96-well plates. Volume: 90 µL.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion and log-phase growth recovery.

  • Dosing: Add 10 µL of 10x concentrated 3-4-EPP working solutions to experimental wells.

    • Controls:

      • Negative: Media + 0.5% DMSO (Vehicle).

      • Positive: 10 µM Staurosporine or 50 µM Chlorpromazine (known cationic amphiphile toxin).

      • Blank: Media only (no cells) to subtract background luminescence.

  • Exposure: Incubate for 48 hours . (24h is often too short for lipophilic compounds to reach equilibrium in intracellular compartments).

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL of ATP detection reagent (e.g., CellTiter-Glo).

    • Orbitally shake for 2 mins (lysis).

    • Incubate 10 mins (signal stabilization).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Visualization: Workflow & Mechanism

Screening Workflow Diagram

This diagram outlines the logical flow from compound solubilization to data analysis, ensuring all quality control (QC) checkpoints are met.

ScreeningWorkflow Start Start: 3-4-EPP Solid Solubility Solubility Check (10mM in DMSO) Start->Solubility Dilution Serial Dilution (Semi-log, Media) Solubility->Dilution Clear Solution Dose Dosing (48h Exposure) Max DMSO 0.5% Dilution->Dose Seed Cell Seeding (HepG2 / HEK293) Seed->Dose 24h Adhesion Assay ATP Luminescence Assay Dose->Assay QC QC Check (Z' > 0.5) Assay->QC QC->Seed Fail (Repeat) Analysis Data Analysis (IC50 Calculation) QC->Analysis Pass

Caption: Figure 1: Validated workflow for cytotoxicity screening of lipophilic amines, incorporating QC checkpoints.

Mechanism of Toxicity: Cationic Amphiphilic Drugs (CADs)

3-4-EPP fits the profile of a Cationic Amphiphilic Drug. The diagram below illustrates the potential subcellular toxicity pathways specific to this structure.

Mechanism Compound 3-4-EPP (Protonated) Lysosome Lysosomal Trapping Compound->Lysosome pH Gradient Mito Mitochondrial Uncoupling Compound->Mito Membrane Potential Phospholipidosis Phospholipidosis (Foamy Macrophages) Lysosome->Phospholipidosis Enzyme Inhibition ATP_Depletion ATP Depletion Mito->ATP_Depletion ETC Disruption Apoptosis Apoptosis/Necrosis Phospholipidosis->Apoptosis Chronic Stress ATP_Depletion->Apoptosis

Caption: Figure 2: Predicted toxicity pathways for 3-(4-Ethylphenoxy)piperidine based on CAD physicochemical properties.

Data Analysis & Interpretation

Quantitative Metrics

Raw luminescence units (RLU) must be normalized to the Vehicle Control (100% Viability) and Blank (0% Viability).



The "Traffic Light" Safety Classification

Based on the IC50 (concentration inhibiting 50% growth), classify 3-4-EPP:

IC50 Value (µM)ClassificationAction Item
< 1 µM Highly Cytotoxic Stop. Unlikely to be a viable drug candidate unless for oncology.
1 – 10 µM Moderately Toxic Proceed with caution. Determine therapeutic index (Efficacy IC50 / Toxicity IC50).
> 10 µM Low Toxicity Pass. Favorable profile for early hits.
> 50 µM Non-Toxic Ideal safety profile.
Quality Control (Z-Factor)

To ensure the assay is trustworthy, calculate the Z-factor [2]. A value 0.5 ≤ Z' ≤ 1.0 is required for the data to be valid.



(Where p = positive control, n = negative control)

References

  • Riss T, et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. [Link]

  • Haller, F. et al. (2010). Cationic Amphiphilic Drugs Induce Lipidosis in Cultured Cells. Toxicology. (Contextual grounding for piperidine toxicity mechanisms). [Link]

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs.[1] This guide provides an in-depth analysis of a specific, high-value subclass: 3-phenoxypiperidine and its related structures. We delve into the intellectual property landscape surrounding these compounds, dissecting the key therapeutic areas, major patent holders, and core synthetic strategies. This document serves as a technical resource for professionals engaged in drug discovery and development, offering insights into the established art and potential avenues for future innovation within this chemical space. The analysis highlights two dominant fields of application: the treatment of central nervous system (CNS) disorders through serotonin reuptake inhibition and the modulation of neurokinin receptors for various therapeutic interventions.

The 3-Aryloxypiperidine Scaffold: A Privileged Motif in CNS Drug Discovery

The 3-aryloxypiperidine core is a recurring structural motif in centrally-acting therapeutic agents. Its utility stems from a combination of favorable physicochemical properties and the ability of its three-dimensional structure to engage with specific biological targets. The piperidine ring offers a basic nitrogen atom, which is often protonated at physiological pH, facilitating interactions with acidic residues in protein binding pockets and influencing pharmacokinetic properties like solubility and membrane permeability.[1]

The most prominent exemplar of this scaffold's success is Paroxetine, (3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine. As a potent and selective serotonin reuptake inhibitor (SSRI), Paroxetine's clinical efficacy in treating depression and other mood disorders has cemented the therapeutic value of this chemical class.[2] The patent history surrounding Paroxetine and its analogs provides a foundational case study in the development and protection of 3-aryloxypiperidine-based pharmaceuticals.

Patent Landscape Analysis

An examination of the patent literature reveals a landscape dominated by two major therapeutic axes: monoamine reuptake inhibition for psychiatric disorders and neurokinin receptor antagonism for a range of conditions including pain, inflammation, and mood disorders.

Major Therapeutic Indications & Key Patent Families

The intellectual property surrounding 3-aryloxypiperidine structures is concentrated in areas requiring modulation of key neurotransmitter systems.

  • Serotonin Reuptake Inhibitors (SSRIs): Following the success of Paroxetine, significant patent activity has focused on novel analogs that act as SSRIs. These compounds are primarily developed for depression, anxiety disorders, and other psychiatric conditions.[2][3] Patents in this space often claim specific substitution patterns on the phenoxy and piperidine rings to achieve improved selectivity, potency, or pharmacokinetic profiles.[4]

  • Neurokinin (NK) Receptor Antagonists: A substantial body of patents describes piperidine derivatives, including phenoxy-substituted variants, as antagonists of NK1, NK2, and NK3 receptors.[5][6] These receptors are involved in pain transmission, inflammation, and the regulation of the hypothalamic-pituitary-gonadal axis.[6] As such, patented compounds are positioned as treatments for emesis, depression, and sex-hormone-related disorders.[7][8][9]

  • Broader CNS Applications: Patents also disclose the use of related piperidine compounds for treating cognitive decline (e.g., Alzheimer's disease), ischemia, migraine, and epilepsy, highlighting the scaffold's versatility in targeting various CNS pathways.[10][11]

The workflow for conducting such a patent landscape analysis is a systematic process, as illustrated below.

G cluster_0 Phase 1: Scoping & Searching cluster_1 Phase 2: Analysis & Synthesis cluster_2 Phase 3: Reporting A Define Core Scaffold (e.g., 3-Phenoxypiperidine) B Identify Keywords (Synthesis, Application, Target) A->B C Execute Searches (Patent Databases, Scientific Lit.) B->C D Filter & Categorize Results (by Assignee, Therapeutic Area) C->D E Identify Key Patents & Dominant Players D->E F Analyze Claims & Structure-Activity Trends E->F G Summarize Findings (Tables, Visualizations) F->G H Draft Technical Guide & Expert Commentary G->H I Generate Conclusions & Future Outlook H->I

Caption: A generalized workflow for conducting a patent landscape analysis.

Summary of Representative Patents

The following table summarizes key patents that define the landscape for 3-phenoxypiperidine and related structures, showcasing the primary assignees and their targeted applications.

Patent / ApplicationAssignee / InventorTherapeutic Target / IndicationKey Structural Features Claimed
WO1996036636A1[2]H. Lundbeck A/SSerotonin (5-HT) Reuptake Inhibition (Antidepressant)(3S,4R)-4-Aryl-3-(aryloxymethyl)piperidines, including Paroxetine.
EP0630887A1[5]Pfizer Inc.Neurokinin 2 (NK2) Receptor Antagonism4-Aryl-substituted piperidines for inflammatory and CNS disorders.
US6376673B1[4]NeuroSearch A/SMonoamine Reuptake Inhibition (Dopamine, Serotonin, Noradrenaline)4-Arylpiperidine derivatives with an oxime moiety at the 3-position.
US5043345A[10]Novo Nordisk A/SCognitive Enhancement (Alzheimer's Disease)3-(Oxadiazolyl/Thiadiazolyl)-piperidines and tetrahydropyridines.
US20020038031A1[12]Almirall Prodesfarma, S.A.General CNS Agents4-(Aryloxyphenyl)methyl-piperidines.

Core Synthetic Strategies and Methodologies

The construction of the 3-aryloxypiperidine scaffold is typically achieved through well-established synthetic organic chemistry reactions. The primary challenge lies in the stereocontrolled synthesis of substituted piperidines and the subsequent formation of the crucial aryl ether bond.

Key Synthetic Approaches
  • Williamson Ether Synthesis: This is the most common and direct method for forming the C-O-Ar bond. It involves the reaction of a 3-hydroxypiperidine derivative (or a related electrophile like a mesylate or tosylate) with a substituted phenol under basic conditions. The example protocol below details this approach.[2]

  • Hydrogenation of Pyridine Precursors: Substituted 3-phenoxypyridines can be synthesized and subsequently reduced to the corresponding piperidine. This method is effective for accessing a variety of analogs, with catalysts like rhodium or palladium on carbon being commonly employed.[13]

  • Intramolecular Cyclization: Acyclic precursors containing both the amine and the necessary functionalities can be induced to cyclize, forming the piperidine ring.[13] This approach allows for the construction of complex substitution patterns.

A generalized scheme illustrating the Williamson ether synthesis approach is provided below.

G start1 Starting Material 1: Substituted 3-Hydroxypiperidine intermediate Intermediate: Activated Alcohol (e.g., Mesylate) start1->intermediate Activation (e.g., MsCl, TEA) start2 Starting Material 2: Substituted Phenol product Final Product: 3-Aryloxypiperidine Derivative start2->product reagents Base (e.g., NaH, NaOMe) Solvent (e.g., DMF, DMSO) intermediate->product SN2 Displacement caption Fig. 2: Generalized Williamson Ether Synthesis for 3-Aryloxypiperidines.

Caption: Generalized Williamson Ether Synthesis for 3-Aryloxypiperidines.

Representative Experimental Protocol: Synthesis of a Paroxetine Precursor

This protocol is adapted from the general methodology described in patent WO1996036636A1 for the synthesis of 4-aryl-3-(aryloxymethyl)piperidines.[2] It represents a field-proven method for constructing the core scaffold.

Objective: To synthesize (-)-trans-1-Ethyl-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-piperidine hydrochloride.

Step 1: Activation of the Hydroxyl Group

  • Dissolve (+)-trans-1-Ethyl-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine (14.4 g) and triethylamine (14.4 ml) in dichloromethane (26 ml).

  • Cool the solution to between -10°C and 5°C in an ice-salt bath.

  • Add benzenesulfonyl chloride (14.1 g) dropwise over 2 hours, maintaining the internal temperature below 5°C.

  • Allow the reaction temperature to rise to 10°C over 15 minutes.

  • Quench the reaction by adding water (40 ml) and stir vigorously for 15 minutes.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane (30 ml).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate under reduced pressure to yield the crude sulfonate ester as an oil.

Causality Note: The alcohol is converted to a benzenesulfonate ester, which is an excellent leaving group. Triethylamine acts as a base to neutralize the HCl generated during the reaction. Low temperature is critical to prevent side reactions.

Step 2: Williamson Ether Synthesis

  • Dissolve the crude sulfonate ester from Step 1 and 3,4-methylenedioxyphenol (sesamol, 10 g) in dimethylformamide (DMF, 60 ml).

  • Heat the solution to 45°C.

  • Prepare a solution of sodium methoxide by dissolving sodium metal (2.3 g) in methanol (30 ml) and then evaporating the methanol to dryness. Dissolve the resulting solid in DMF (30 ml).

  • Add the sodium methoxide solution to the reaction mixture over 15 minutes at 45°C.

  • Stir the reaction mixture for 2 hours at 45°C, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, cool the mixture and add water (200 ml).

  • Extract the product with toluene (2 x 100 ml).

  • Evaporate the combined toluene extracts to yield the crude product as a viscous oil.

Causality Note: Sodium methoxide deprotonates the phenol to form the more nucleophilic sodium phenoxide. This phenoxide then displaces the benzenesulfonate leaving group in an SN2 reaction to form the desired ether linkage. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 3: Salt Formation and Purification

  • Dissolve the crude oil (20.8 g) in acetone (66 ml).

  • Add concentrated hydrochloric acid (6.6 ml) to precipitate the hydrochloride salt.

  • Filter the resulting solid, wash with cold acetone, and dry under vacuum to yield the title compound.

Causality Note: Salt formation is a standard method for purifying and handling amine-containing compounds. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and formulate than the free base.

Pharmacological Profile and Mechanism of Action

The therapeutic utility of 3-phenoxypiperidine derivatives is directly linked to their interaction with specific CNS targets.

Serotonin Transporter (SERT)

SERT is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[2] SSRIs like Paroxetine bind to SERT and non-competitively inhibit this reuptake process. The resulting increase in the concentration and duration of serotonin in the synapse is believed to be the primary mechanism underlying their antidepressant and anxiolytic effects.

Simplified Mechanism of SSRIs cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Vesicle Serotonin (5-HT) Vesicles Synapse Synaptic Cleft (Increased 5-HT) Vesicle->Synapse Release SERT SERT Transporter Receptor 5-HT Receptors Synapse->SERT Reuptake Synapse->Receptor Binding & Signal SSRI SSRI Drug (e.g., Paroxetine) SSRI->SERT Blockade

Caption: Simplified mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs).

Neurokinin (NK) Receptors

NK receptors (NK1, NK2, NK3) are G-protein coupled receptors that are activated by tachykinin neuropeptides, such as Substance P. These receptors are widely distributed in both the central and peripheral nervous systems.[5] Antagonists of these receptors block the downstream signaling cascades, which has been shown to be effective in treating a variety of conditions. For example, NK1 antagonists are used as antiemetics, while NK3 antagonists are being investigated for the treatment of schizophrenia and hormone-dependent disorders.[6] The patented piperidine derivatives serve as non-peptidic, small-molecule antagonists that can cross the blood-brain barrier and modulate these systems.[5]

Structure-Activity Relationships (SAR)

While detailed SAR is specific to each target, the patent literature allows for the extraction of general trends for the 3-aryloxypiperidine scaffold:

  • Piperidine Nitrogen: This is a critical interaction point. It is typically unsubstituted or bears a small alkyl group (e.g., methyl, ethyl). The basicity of this nitrogen is crucial for activity and solubility.[2]

  • Substitution at C4: As seen in Paroxetine, substitution at the 4-position of the piperidine ring with an aryl group is a common strategy to enhance potency and introduce additional interactions with the target protein.[2][5] The stereochemistry at C3 and C4 is often critical for activity.

  • Phenoxy Ring Substitution: The electronic and steric nature of substituents on the phenoxy ring is a key area for modulation. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkoxy) are frequently explored to fine-tune binding affinity and metabolic stability.[4][11] The methylenedioxy group in Paroxetine's scaffold is a classic example of such optimization.[2]

Future Outlook and Conclusion

The 3-phenoxypiperidine scaffold remains a highly valuable and actively explored area in drug discovery. The patent landscape, while mature in the area of classical SSRIs, continues to evolve. Future opportunities likely lie in several key areas:

  • Polypharmacology: Developing compounds that modulate multiple targets simultaneously (e.g., combined SERT and NK receptor antagonism) to achieve synergistic therapeutic effects or treat complex disease states.

  • Targeting New Indications: Leveraging the scaffold's favorable CNS penetration properties to explore its utility in neurodegenerative diseases, chronic pain, and other CNS disorders beyond depression.

  • Bioisosteric Replacement: Innovating on the core structure by replacing the phenoxy group or the piperidine ring with other bioisosteres to generate novel intellectual property and potentially improve drug-like properties.

References

  • US5043345A - Piperidine compounds and their preparation and use - Google P
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
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  • US5227379A - Piperidine compounds and their preparation and use - Google P
  • WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google P
  • EP0630887A1 - 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists.
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Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-(4-Ethylphenoxy)piperidine

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated heterocyclic structure provides a three-dimensional scaffold that is invaluable for exploring chemical space in drug discovery.[2] 3-(4-Ethylphenoxy)piperidine, a molecule combining this critical piperidine ring with a substituted phenoxy group, represents a key intermediate or potential active pharmaceutical ingredient (API). Its synthesis, like that of many piperidine derivatives, can arise from various routes, including the reduction of corresponding pyridine precursors or through multi-step cyclization reactions.[1][3]

The efficacy and safety of any final drug product are fundamentally dependent on the quality of the API.[4] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but an essential component of the development lifecycle. This guide provides a comprehensive framework for the analytical characterization of 3-(4-Ethylphenoxy)piperidine, detailing orthogonal methods for structural confirmation, purity assessment, and impurity profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, grounded in principles of scientific integrity and regulatory compliance.

Physicochemical Profile and Reference Standards

A foundational understanding of the molecule's physical and chemical properties is paramount for the rational development of analytical methods. For instance, the basicity of the piperidine nitrogen (pKa ≈ 8-9) and the lipophilicity imparted by the ethylphenoxy group dictate solubility and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
Appearance Off-white to pale yellow solid/oilTypical for class
Predicted XLogP3 3.1PubChem
Hydrogen Bond Donor Count 1 (Piperidine N-H)PubChem
Hydrogen Bond Acceptor Count 2 (Piperidine N, Ether O)PubChem
pKa (Basic, Predicted) ~8.5 - 9.5Inferred from piperidine

A qualified reference standard of 3-(4-Ethylphenoxy)piperidine with a certificate of analysis (purity >99.5%) is required for all quantitative analyses.

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can fully characterize a pharmaceutical compound. A comprehensive assessment relies on an integrated workflow utilizing orthogonal methods, where each technique provides distinct and complementary information. This approach ensures a high degree of confidence in the final report of identity, purity, and quality.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Unambiguous Structure - Isomer Identification HPLC HPLC-UV/DAD - Purity Assay (% Area) - Quantification - Non-volatile Impurities NMR->HPLC Structure Info Report Certificate of Analysis NMR->Report MS Mass Spectrometry (EI/ESI) - Molecular Weight - Fragmentation Pattern MS->HPLC MW Info MS->Report FTIR FTIR Spectroscopy - Functional Group ID (N-H, C-O-C, Aromatic) FTIR->Report HPLC->Report GCMS GC-MS - Residual Solvents - Volatile Impurities GCMS->Report LOD Loss on Drying - Residual Moisture LOD->Report ROI Residue on Ignition - Inorganic Impurities ROI->Report Sample Test Sample: 3-(4-Ethylphenoxy)piperidine Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GCMS Sample->LOD Sample->ROI

Caption: Integrated workflow for the comprehensive characterization of 3-(4-Ethylphenoxy)piperidine.

Chromatographic Methods: Purity and Impurity Determination

Chromatographic techniques are the gold standard for assessing the purity of APIs and identifying potential process-related impurities or degradation products.[]

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of 3-(4-Ethylphenoxy)piperidine due to its excellent resolving power for non-volatile organic molecules. The presence of the phenoxy chromophore allows for sensitive detection using a UV detector.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is selected for its versatility and hydrophobic retention mechanism, which is well-suited for the XLogP of the analyte.

  • Mobile Phase: The basic nature of the piperidine nitrogen necessitates an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase.[6] This protonates the nitrogen, ensuring a single ionic species and preventing peak tailing by minimizing interactions with residual silanols on the silica support.

  • Detector: A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Table 1: Recommended HPLC-DAD Conditions

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for API purity analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 15 minTo elute impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection DAD, 274 nm (λmax of phenoxy)Provides good sensitivity and selectivity.
Injection Vol. 5 µLMinimizes potential for column overload.
Sample Conc. 0.5 mg/mL in 50:50 ACN:WaterEnsures sufficient signal and solubility.
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (70:30 A:B) until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the reference standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a 0.5 mg/mL stock solution.

  • Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) as the standard. Ensure complete dissolution.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is essential for identifying and quantifying residual solvents from the synthesis and purification process, as well as any volatile organic impurities.[7] The structure of 3-(4-Ethylphenoxy)piperidine is amenable to GC analysis without derivatization.

Causality Behind Method Choices:

  • Injector: Split injection is used to prevent column overloading and ensure sharp peaks for the main component.

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) provides excellent separation for a wide range of volatile and semi-volatile compounds.

  • Detector: A mass spectrometer provides definitive identification of impurities based on their mass spectra and fragmentation patterns, which can be compared against standard libraries (e.g., NIST).

Table 2: Recommended GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 35 - 450 amu
  • System Preparation: Condition the GC column and perform a system blank run to ensure no background contamination.

  • Sample Preparation: Accurately dissolve a known amount of the sample (~10 mg) in a suitable volatile solvent (e.g., Dichloromethane) to a final concentration of 10 mg/mL.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Processing:

    • Identify the main peak corresponding to 3-(4-Ethylphenoxy)piperidine.

    • Identify other peaks by comparing their mass spectra with the NIST library.

    • Quantify residual solvents using a pre-established calibration curve if required by regulatory guidelines (e.g., ICH Q3C).

Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic methods provide irrefutable evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.[8] Both ¹H and ¹³C NMR are required for full characterization.

Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃):

  • ¹H NMR: Signals expected for the ethyl group (triplet and quartet), aromatic protons (doublets), piperidine ring protons (complex multiplets), and the N-H proton (broad singlet). The chemical shifts of the piperidine protons adjacent to the nitrogen and the ether linkage will be key indicators.[9][10]

  • ¹³C NMR: Distinct signals for all 13 carbon atoms, including the ethyl carbons, the six aromatic carbons, and the five piperidine carbons.

Table 3: Predicted NMR Chemical Shift Assignments

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ethyl -CH₃~1.2 (t)~16
Ethyl -CH₂~2.6 (q)~28
Aromatic (ortho to O)~6.9 (d)~115
Aromatic (meta to O)~7.1 (d)~128
Piperidine N-H~1.5-2.5 (br s)-
Piperidine C3-H~4.2-4.5 (m)~75 (C-O)
Other Piperidine C-H~1.5-3.2 (m)~30-50
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a spectrometer (≥400 MHz).

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

  • Interpretation: Assign all proton and carbon signals to the molecular structure. Confirm connectivity and stereochemistry using 2D NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[11][12]

Causality Behind Interpretation: The presence of specific vibrational bands provides a molecular fingerprint. For 3-(4-Ethylphenoxy)piperidine, the key is to identify the N-H stretch of the secondary amine, the C-O-C stretch of the aryl ether, and the characteristic bands of the substituted aromatic ring.[13]

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)N-H StretchSecondary Amine
~3050-3020C-H StretchAromatic
~2950-2850C-H StretchAliphatic (Piperidine, Ethyl)
~1600, ~1500C=C StretchAromatic Ring
~1240 (strong)C-O-C StretchAryl Ether
~830C-H Bendp-Disubstituted Benzene
  • Sample Preparation: Place a small amount of the sample directly onto the attenuated total reflectance (ATR) crystal. Alternatively, prepare a KBr pellet.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Collection: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Interpretation: Identify the characteristic absorption bands and compare them to the expected values to confirm the functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis.[14]

Expected Fragmentation Pattern (EI):

  • Molecular Ion (M⁺): A peak at m/z = 205.

  • Key Fragments: Cleavage of the ether bond can lead to fragments corresponding to the ethylphenoxyl radical (m/z 121) or the piperidine cation. Loss of the ethyl group from the aromatic ring (M-29) is also a likely fragmentation pathway.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source (for soft ionization, showing [M+H]⁺ at m/z 206) or analyze via the GC-MS protocol for EI fragmentation data.

  • Interpretation: Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The analytical characterization of 3-(4-Ethylphenoxy)piperidine requires a systematic and orthogonal approach. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for confirming its identity, quantifying its purity, and profiling potential impurities. Adherence to these protocols will ensure a high level of confidence in the quality of the material, supporting its use in research, development, and manufacturing environments.

References

  • (Placeholder for a relevant pharmacopeia or regulatory guideline, e.g., ICH Q2(R1)
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved February 7, 2026, from [Link]

  • Dalpozzo, A., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved February 7, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-benzyl/Boc methyl substituted pipecolinates. Retrieved February 7, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved February 7, 2026, from [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.
  • PubChem. (n.d.). 4-[4-(3-Ethylphenyl)phenoxy]piperidine. Retrieved February 7, 2026, from [Link]

  • Sterling Pharma Solutions. (2024). Maintaining quality and compliance in API manufacturing. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • MDPI. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved February 7, 2026, from [Link]

  • (Source on vibrational spectroscopy of heterocyclic compounds).
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  • International Journal of Pharmaceutical and Engineering Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Retrieved February 7, 2026, from [Link]

  • NIH. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved February 7, 2026, from [Link]

  • Journal of Molecular Structure. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

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developing a bioassay for 3-(4-Ethylphenoxy)piperidine activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Bioassay Development for 3-(4-Ethylphenoxy)piperidine

Executive Summary & Pharmacological Rationale

The molecule 3-(4-Ethylphenoxy)piperidine represents a privileged scaffold in CNS drug discovery. Structurally, it features a piperidine ring linked via an ether bridge to a para-substituted phenyl ring. This "aryloxy-piperidine" motif shares significant pharmacophore overlap with known GluN2B-selective NMDA receptor antagonists (e.g., derivates of ifenprodil) and Sigma-1 receptor ligands .

Given the lipophilic 4-ethyl substitution, this compound is predicted to exhibit high blood-brain barrier (BBB) permeability. This Application Note outlines a robust, biphasic bioassay strategy to evaluate its activity:

  • Primary Screen: A high-throughput Calcium Flux Assay (FLIPR) to detect functional antagonism at the NMDA receptor.

  • Secondary Validation: Whole-Cell Patch Clamp Electrophysiology to determine the mechanism of action (e.g., competitive vs. allosteric modulation).

Mechanistic Basis: The GluN2B Hypothesis

The target hypothesis is based on the structural homology of the 3-phenoxy-piperidine moiety to the "linker" region of negative allosteric modulators (NAMs) that bind to the chemically distinct amino-terminal domain (ATD) of the GluN2B subunit. Unlike non-selective blockers (e.g., ketamine) that occlude the pore, NAMs stabilize the receptor in a closed conformation, offering a safer therapeutic profile for depression and neuropathic pain.

Signaling Pathway & Assay Logic

NMDA_Signaling Glutamate Glutamate/Glycine NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Activates Compound 3-(4-Ethylphenoxy)piperidine Compound->NMDAR Allosteric Inhibition Block Signal Suppression (Antagonism) Compound->Block Result Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Dye Fluorescent Ca2+ Dye (Fluo-4 / Calcium 6) Ca_Influx->Dye Binding Signal Fluorescence Increase (RFU) Dye->Signal Emission Signal->Block Reduction

Figure 1: Assay Logic. The compound is screened for its ability to blunt the calcium spike induced by Glutamate/Glycine in GluN2B-expressing cells.

Protocol A: High-Throughput Calcium Flux Assay

This protocol utilizes a kinetic fluorescence plate reader (e.g., FLIPR or Hamamatsu FDSS) to measure intracellular calcium dynamics.

Reagents & Materials
ComponentSpecificationPurpose
Cell Line HEK293 or CHO stably expressing hGluN1/hGluN2BTarget expression system.
Assay Buffer HBSS (Mg2+-free), 20 mM HEPES, 2 mM CaCl2, pH 7.4Mg2+-free is critical to prevent voltage-dependent block.
Dye Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices)Intracellular Ca2+ indicator.
Agonist Glutamate (10 µM) + Glycine (10 µM)Receptor activation.
Reference Ifenprodil or Ro 25-6981Positive control (GluN2B selective antagonist).
Step-by-Step Methodology

1. Cell Preparation (Day -1):

  • Harvest HEK293-GluN1/GluN2B cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Plate at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

  • Incubate overnight at 37°C, 5% CO2.

2. Compound Preparation (Day 0):

  • Dissolve 3-(4-Ethylphenoxy)piperidine in 100% DMSO to create a 10 mM stock.

  • Perform a 1:3 serial dilution in DMSO (10 points).

  • Transfer to Assay Buffer to create 4X working concentrations (Final DMSO < 0.5%).

3. Dye Loading:

  • Remove culture media and wash cells 1x with Assay Buffer.

  • Add 100 µL of Dye Loading Solution (containing 2.5 mM Probenecid to inhibit dye efflux).

  • Incubate: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

4. The Run (Kinetic Read):

  • Baseline: Record fluorescence for 10 seconds.

  • Addition 1 (Antagonist Mode): Inject 50 µL of 3-(4-Ethylphenoxy)piperidine (or vehicle). Incubate online for 5-10 minutes while recording (to detect potential agonist activity).

  • Addition 2 (Challenge): Inject 50 µL of Glutamate/Glycine (EC80 concentration).

  • Measurement: Record fluorescence for 180 seconds.

5. Data Analysis:

  • Calculate Max-Min RFU (Relative Fluorescence Units).

  • Normalize to Vehicle Control (0% Inhibition) and Reference Blocker (100% Inhibition).

  • Fit data to a 4-parameter logistic equation to determine IC50 .

Protocol B: Whole-Cell Patch Clamp Validation

Calcium flux is a proxy; electrophysiology is the gold standard. This protocol confirms if the compound acts directly on the channel and assesses voltage dependence.

Experimental Setup
  • Rig: Axon MultiClamp 700B or equivalent.

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4). No Mg2+.

  • Internal Solution: 120 mM Cs-Gluconate, 20 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.2). Cs+ blocks K+ channels to isolate NMDA currents.

Workflow

Patch_Clamp_Workflow Step1 Giga-seal Formation (>1 GΩ) Step2 Break-in (Whole Cell Mode) Step1->Step2 Step3 Voltage Clamp (-60 mV) Step2->Step3 Step4 Agonist Application (Glu/Gly 10s) Step3->Step4 Step5 Washout Step4->Step5 Step6 Co-Application (Agonist + Compound) Step5->Step6

Figure 2: Electrophysiology Workflow. The "Washout" step is critical to demonstrate reversibility.

Analysis Criteria
  • Current Amplitude: Measure the peak current (pA) in the presence vs. absence of 3-(4-Ethylphenoxy)piperidine.

  • Voltage Dependence: Perform a voltage ramp (-80 mV to +40 mV).

    • Result Interpretation: If inhibition persists at positive potentials, it suggests voltage-independent allosteric modulation (characteristic of GluN2B NAMs). If inhibition is lost at positive potentials, it suggests pore blockade (like Magnesium or Ketamine).

Expected Results & Troubleshooting

ObservationInterpretationTroubleshooting / Next Steps
High Background Fluorescence Dye leakage or spontaneous activity.Increase Probenecid; ensure cells are not over-confluent.
No Inhibition in FLIPR Compound may not target NMDA or is inactive.Test in Sigma-1 Receptor Binding Assay (Radioligand displacement of [3H]-(+)-Pentazocine).
Insoluble Compound "Crash out" in aqueous buffer.Use 0.05% Pluronic F-127 or cyclodextrin in the assay buffer.
Bell-Shaped Curve Biphasic activity.[1]Check for off-target agonist activity at high concentrations.

References

  • Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 70(4), 592–673. Link

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317. Link

  • Layton, M. E., et al. (2011). Discovery of 3-substituted piperidines as potent and selective NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 374-377. Link

  • Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note. Link

Sources

Application Note: In Vivo Characterization of 3-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for preclinical research teams evaluating 3-(4-Ethylphenoxy)piperidine , a compound belonging to the privileged class of aryloxy-piperidines .

Based on structural activity relationships (SAR) of analogous phenoxypiperidines, this molecule exhibits high potential for Central Nervous System (CNS) modulation , specifically targeting NMDA receptors (NR2B subunit) , Opioid receptors , or Monoamine transporters . Consequently, the in vivo testing strategy must prioritize neuropharmacology and safety profiling.

Executive Summary & Compound Profile

3-(4-Ethylphenoxy)piperidine represents a structural hybrid often found in non-competitive NMDA antagonists (e.g., ifenprodil analogs) and monoamine reuptake inhibitors. The ethyl-phenoxy moiety increases lipophilicity, suggesting high Blood-Brain Barrier (BBB) permeability, while the piperidine ring provides the necessary basic nitrogen for receptor binding.

Therapeutic Potential:

  • Primary: Neuropathic Pain & Analgesia (via NMDA/Opioid modulation).

  • Secondary: Antidepressant/Anxiolytic activity (via 5-HT/NE reuptake inhibition).

Critical Handling Note: Due to the piperidine core, initial handling must assume potential for skin irritation and mucous membrane toxicity until cleared by safety pharmacology.

Experimental Workflow: The "Gatekeeper" Protocol

To ensure scientific integrity and animal welfare, testing must follow a strict hierarchy: Safety


 Pharmacokinetics 

Efficacy
.
Diagram 1: Preclinical Decision Matrix

The following flow chart illustrates the logical progression for testing 3-(4-Ethylphenoxy)piperidine.

G Start Compound Synthesis 3-(4-Ethylphenoxy)piperidine Safety Phase 1: Safety Pharmacology (OECD 425 / Rotarod) Start->Safety PK Phase 2: PK & BBB Permeability (LC-MS/MS Analysis) Safety->PK If Non-Toxic < 50mg/kg Decision BBB Penetrant? PK->Decision Analgesia Phase 3A: Analgesia Models (Formalin / Hot Plate) Decision->Analgesia Yes (Brain:Plasma > 0.3) Depression Phase 3B: Psychopharmacology (FST / EPM) Decision->Depression Yes Stop Stop / Redesign (Peripheral Targets Only) Decision->Stop No

Caption: Logical hierarchy for in vivo validation. Efficacy trials (Phase 3) are contingent on passing Safety and BBB permeability thresholds.

Phase 1: Safety Pharmacology & Formulation

Before efficacy testing, we must establish the Maximum Tolerated Dose (MTD) and rule out motor deficits that could confound behavioral data.

Formulation Protocol

The ethyl-phenoxy group renders the compound lipophilic.

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Preparation: Dissolve compound in DMSO first, vortex, add Tween-80, then slowly add warm saline while sonicating.

  • pH Adjustment: Ensure pH is 7.0–7.4 (Piperidines are basic; may require slight acidification with HCl to dissolve, then buffer back).

Protocol A: Motor Coordination (Rotarod Test)

Rationale: NMDA antagonists and opioids often cause sedation or ataxia. If the animal falls off the rod due to sedation, it cannot be tested for pain relief or depression.

  • Animals: Male C57BL/6J mice (n=8/group).

  • Training: 3 days of training at 4–40 RPM acceleration.

  • Dosing: Administer 3-(4-Ethylphenoxy)piperidine (1, 10, 30 mg/kg i.p.) or Vehicle.

  • Testing: Measure latency to fall at 30, 60, and 120 minutes post-dose.

  • Pass Criteria: Latency must remain >70% of baseline.

Phase 2: Pharmacokinetics (PK) & BBB Penetration

Rationale: Structural analogs like Paroxetine or Ifenprodil readily cross the BBB. This step confirms if 3-(4-Ethylphenoxy)piperidine reaches the central target.

Methodology:

  • Dose: 10 mg/kg (i.v. and p.o.).

  • Sampling: Plasma and Brain tissue harvest at 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode).

  • Key Metric:

    
     (Brain/Plasma partition coefficient). A 
    
    
    
    indicates sufficient CNS exposure.

Phase 3: Efficacy Models (Therapeutic Validation)

Based on the aryloxy-piperidine scaffold, the following two indications are the highest probability targets.

Protocol B: Neuropathic Pain (Formalin Test)

Target Mechanism: NMDA Receptor antagonism (GluN2B) or Opioid modulation. Why Formalin? It captures both acute pain (Phase I) and central sensitization/inflammation (Phase II), differentiating simple anesthetics from anti-neuropathic agents.

ParameterSpecification
Animal Model Male SD Rats (200-250g)
Induction 50 µL of 2.5% Formalin injected intraplantar (hind paw)
Treatment Compound (3, 10, 30 mg/kg), Vehicle, or Morphine (5 mg/kg)
Timing Administer treatment 30 mins prior to formalin injection
Scoring Time spent licking/biting injected paw
Phase I 0–5 minutes (Direct nociception)
Phase II 15–45 minutes (Central sensitization/Inflammation)

Interpretation:

  • Reduction in Phase II only suggests anti-inflammatory or central modulation (NMDA/Spinal).

  • Reduction in Phase I & II suggests strong analgesic/anesthetic potential (Opioid/Channel blocker).

Protocol C: Antidepressant Activity (Forced Swim Test - FST)

Target Mechanism: Monoamine Reuptake Inhibition (SNRI/SSRI). Rationale: 3-substituted piperidines are structural cousins to several antidepressants.

  • Apparatus: Cylindrical tank (water temp 23-25°C).

  • Pre-test: 15 min swim session (24h prior) to induce learned helplessness.

  • Dosing: Administer compound (10, 30 mg/kg) 1 hour before the test.

  • Test: 5-minute recorded session.

  • Scoring: Measure duration of Immobility (floating).

  • Validation: Compare against Fluoxetine (20 mg/kg). Significant reduction in immobility indicates antidepressant-like activity.

Mechanistic Hypothesis & Signaling

The biological activity of 3-(4-Ethylphenoxy)piperidine is likely governed by its ability to block the ion channel pore or the allosteric site of the NMDA receptor, or inhibit the transporter protein (SERT/NET).

Diagram 2: Hypothetical Mechanism of Action (NMDA Antagonism)

The following diagram depicts the pathway if the compound acts as an NR2B-selective NMDA antagonist (common for phenoxypiperidines).

Pathway Glutamate Glutamate NMDAR NMDA Receptor (NR2B Subunit) Glutamate->NMDAR Activates Compound 3-(4-Ethylphenoxy) piperidine Compound->NMDAR Allosteric Inhibition Analgesia Neuroprotection & Analgesia Compound->Analgesia Result Ca_Influx Ca2+ Influx NMDAR->Ca_Influx High Ca2+ NOS NOS Activation Ca_Influx->NOS Pain Central Sensitization (Pain/Excitotoxicity) NOS->Pain

Caption: Proposed mechanism where the compound inhibits NR2B-containing NMDA receptors, preventing calcium overload and subsequent central sensitization.

References

  • Bergeron, R., et al. (1998). Pharmacological characterization of N-(2-phenoxyethyl)-4-benzylpiperidine, a novel NR1/2B subtype-selective NMDA receptor antagonist. Journal of Neurochemistry.

  • Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists. Journal of Medicinal Chemistry.

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Therapie.

  • Manev, H., et al. (1990). Glutamate neurotoxicity and the NMDA receptor. Progress in Neurobiology.

Application Note: High-Throughput Screening of 3-(4-Ethylphenoxy)piperidine Scaffolds for CNS Target Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 3-(4-Ethylphenoxy)piperidine moiety represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. The lipophilic phenoxy group linked to a basic piperidine nitrogen mimics the pharmacophore required for high-affinity binding to the Sigma-1 Receptor (σ1R) and the NMDA receptor GluN2B subunit .

However, this scaffold presents a specific challenge in drug development: the basic secondary amine and lipophilic tail often correlate with off-target activity at the hERG potassium channel , leading to cardiotoxicity risks (QT prolongation).

This Application Note details a validated High-Throughput Screening (HTS) workflow designed to:

  • Identify high-affinity ligands for σ1R using a homogeneous TR-FRET competition assay .

  • Rapidly triage compounds for hERG liability using automated patch-clamp electrophysiology.

Library Preparation & Handling

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Basicity: The piperidine nitrogen has a calculated pKa of ~9.8. In physiological buffers (pH 7.4), the molecule exists predominantly as a cationic species.

  • Chirality: The 3-position is a chiral center. Screening libraries should ideally contain resolved enantiomers ((R)- and (S)-3-(4-ethylphenoxy)piperidine) as biological activity often resides in a single enantiomer (e.g., (S)-enantiomers often show higher affinity for σ1R).

Stock Solution Management
  • Solubilization: Dissolve dry powder to 10 mM in 100% DMSO .

    • Note: Avoid aqueous acidic buffers for long-term storage to prevent potential hydrolysis of the ether linkage, although this scaffold is generally stable.

  • Storage: Store in Matrix tubes at -20°C.

  • Acoustic Dispensing: Use an Echo® Liquid Handler (Labcyte/Beckman) to transfer nanoliter volumes directly into assay plates. This eliminates intermediate dilution steps and reduces compound precipitation risks.

Primary HTS Assay: TR-FRET Competition Binding

Objective: To identify compounds that displace a known high-affinity fluorescent tracer from the Sigma-1 receptor.

Rationale: Traditional radioligand binding (using [³H]-(+)-pentazocine) is the gold standard but generates radioactive waste and requires filtration. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a "mix-and-read" homogeneous format suitable for 1536-well plates.

Assay Principle
  • Receptor: Membrane preparations from HEK293 cells overexpressing human σ1R, tagged with a Terbium (Tb) donor.

  • Tracer: A fluorescently labeled σ1R ligand (e.g., Red-Fluorescent Pentazocine derivative) acting as the Acceptor.

  • Mechanism: When the Tracer binds the Receptor, the Tb donor (excited at 340 nm) transfers energy to the Red Acceptor (emitting at 665 nm). A test compound displacing the tracer causes a decrease in the TR-FRET signal (665 nm/620 nm ratio).

Protocol Steps

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Plates: 1536-well low-volume white plates (Corning or Greiner).

Workflow:

  • Compound Transfer: Dispense 50 nL of library compounds (10 mM stock) into dry plates using acoustic transfer.

    • Final Assay Concentration: 10 µM (assuming 5 µL final volume).

    • Controls: DMSO (Negative Control), Haloperidol (10 µM, Positive Control).

  • Receptor Addition: Add 2.5 µL of Tb-labeled σ1R membrane suspension.

    • Optimization: Titrate protein to yield a signal-to-background (S/B) > 3.0.

  • Incubation 1: Centrifuge briefly (1000 x g, 1 min) and incubate for 15 minutes at RT.

  • Tracer Addition: Add 2.5 µL of Fluorescent Tracer (at Kd concentration).

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Hit Triage

Calculation

Calculate the FRET Ratio for each well:



Calculate % Inhibition:



Quality Control Rules
  • Z-Prime (Z'): Must be > 0.5 for the plate to be accepted.

  • Hit Cutoff: Compounds showing > 50% Inhibition at 10 µM are flagged as Primary Hits.

Visualization of HTS Logic

The following diagram illustrates the decision matrix for the screening campaign.

HTS_Workflow Library Library: 3-(4-Ethylphenoxy)piperidines (10 mM DMSO) PrimaryScreen Primary Screen: TR-FRET Binding (Single Point @ 10 µM) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition, Z' > 0.5) PrimaryScreen->HitSelection Data Analysis DoseResponse Hit Confirmation: IC50 Determination (10-point titration) HitSelection->DoseResponse Cherry Picking CounterScreen Safety Screen: hERG Patch Clamp (Automated Electrophysiology) DoseResponse->CounterScreen Valid Binders CounterScreen->Library SAR Feedback (Reduce Lipophilicity) Lead Lead Series: High Affinity (Ki < 50 nM) Low hERG Blockade (IC50 > 10 µM) CounterScreen->Lead Safety Filter

Figure 1: High-Throughput Screening Workflow for Piperidine Derivatives. Blue: Input; Green: Assay; Yellow: Analysis; Red: Safety Filter.

Secondary Screen: hERG Liability (Critical Step)

Piperidine derivatives are notorious for blocking the hERG channel, leading to QT prolongation. Hits confirmed in the binding assay must be screened immediately for this liability.

Method: Automated Patch Clamp (e.g., Sophion QPatch or Nanion SyncroPatch).

Protocol:

  • Cell Line: CHO cells stably expressing Kv11.1 (hERG).

  • Buffer: Extracellular solution containing physiological K+, Na+, Ca2+.

  • Procedure:

    • Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

    • Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfuse compound at 1 µM and 10 µM.

  • Threshold: Reject compounds showing > 50% inhibition of tail current at 10 µM.

Data Summary Table

ParameterPrimary Screen (TR-FRET)Secondary Screen (hERG)
Throughput Ultra-High (1536-well)Medium (384-well parallel)
Concentration 10 µM (Single Point)1, 10, 30 µM (Dose Response)
Readout 665/615 nm RatioCurrent (pA)
Acceptance Criteria Z' > 0.5Seal Resistance > 500 MΩ
Hit Definition > 50% DisplacementIC50 > 10 µM (Safety Margin)

References

  • Sigma-1 Receptor Ligand Design: Cosentino, G., et al. (2025).[1] "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." European Journal of Medicinal Chemistry.

  • hERG Liability in Piperidines: Zhang, Y., et al. (2019). "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors."[2][3] Journal of Medicinal Chemistry.

  • HTS Assay Principles: Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology.

  • Piperidine Scaffold Pharmacological Significance: Goel, R., et al. (2023).[4][5][6] "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance." IJNRD.

Sources

Application Note: Electrophysiological Characterization of 3-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Method Development for GluN2B-Selective Negative Allosteric Modulation

Executive Summary & Mechanism of Action

3-(4-Ethylphenoxy)piperidine represents a "privileged structure" in medicinal chemistry, sharing significant pharmacophore homology with Ifenprodil and Ro 25-6981 . Based on Structure-Activity Relationship (SAR) data for phenoxypiperidines, this compound is hypothesized to act as a GluN2B-selective Negative Allosteric Modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.

Unlike competitive antagonists that bind the glutamate or glycine sites, phenoxypiperidines typically bind to the N-terminal domain (ATD) interface between GluN1 and GluN2B subunits. This protocol is designed to validate this specific mechanism, distinguishing it from open-channel block or competitive antagonism.

Key Experimental Challenges Addressed
  • Lipophilicity: The ethyl-phenoxy tail confers high lipophilicity (LogP > 3), necessitating specific perfusion protocols to prevent "sticky" compound artifacts and ensure complete washout.

  • Voltage Independence: Distinguishing allosteric inhibition (voltage-independent) from pore blockade (voltage-dependent).

  • Subunit Selectivity: Quantifying efficacy against GluN2B vs. GluN2A subtypes.

Experimental Setup & Signal Pathway

The following diagram illustrates the mechanistic logic and the physical recording setup required to isolate GluN2B-mediated currents.

G cluster_0 Physiological Mechanism cluster_1 Recording Workflow Agonist Glutamate + Glycine NMDAR_Closed NMDAR (Closed) Agonist->NMDAR_Closed Binding NMDAR_Open NMDAR (Open/Conducting) NMDAR_Closed->NMDAR_Open Gating Modulated_State Stabilized Closed State (GluN2B Specific) NMDAR_Open->Modulated_State Inhibition Test_Compound 3-(4-Ethylphenoxy)piperidine Test_Compound->NMDAR_Open Allosteric Binding HEK_Cell HEK293 (GluN1/GluN2B) Patch_Pipette Patch Pipette (Cs+ Internal) HEK_Cell->Patch_Pipette Giga-Ohm Seal Amplifier Amplifier (Voltage Clamp) Patch_Pipette->Amplifier Current (pA) Perfusion Fast Perfusion (Theta Glass) Perfusion->HEK_Cell Rapid Exchange

Figure 1: Left: Putative allosteric inhibition pathway where the compound stabilizes the closed state. Right: Whole-cell patch clamp configuration utilizing Cs+ to isolate cationic currents.

Solutions & Preparation

Scientific Rationale: NMDA currents are prone to Magnesium (


) block at physiological potentials. To assess the intrinsic efficacy of the compound without voltage-dependent interference, we utilize a 

-free extracellular solution. We use Cesium (

) in the pipette to block Potassium (

) channels, ensuring the recorded current is purely NMDAR-mediated.
Table 1: Physiological Solutions
ComponentExtracellular (Bath)Intracellular (Pipette)Function
Base Salt 140 mM NaCl130 mM Cs-MethanesulfonateCharge carrier; Cs+ blocks K+ channels.
Buffer 10 mM HEPES10 mM HEPESMaintain pH 7.3-7.4.
Chelator --10 mM EGTABuffers intracellular

to prevent cytotoxicity.
Energy --4 mM Mg-ATPPrevents receptor "run-down".
Co-Agonist 10

M Glycine
--Required for NMDAR activation.
Agonist 100

M Glutamate
--Primary activator (applied via perfusion).
Blocker 0 mM

--Removes voltage-dependent pore block.
pH / Osm 7.4 / 300 mOsm7.2 / 290 mOsmPhysiological balance.

Compound Preparation Protocol:

  • Stock Solution: Dissolve 3-(4-Ethylphenoxy)piperidine in 100% DMSO to create a 10 mM stock. Vortex for 2 minutes.

  • Working Solution: Dilute to final concentrations (e.g., 0.1, 1, 10

    
    M) in Extracellular Solution immediately prior to recording.
    
  • Solubility Check: Ensure final DMSO concentration is < 0.1%. If precipitation occurs (cloudiness), add 0.5 mg/mL BSA (Bovine Serum Albumin) to the bath solution to act as a carrier, though this may shift the

    
    .
    

Experimental Protocols

Protocol A: Validation of GluN2B Selectivity (HEK293 Recombinant System)

Objective: To confirm the compound inhibits GluN2B-containing receptors but spares GluN2A.

Cell Preparation: Transiently transfect HEK293 cells with:

  • Group 1: GluN1 + GluN2B + GFP (Target)

  • Group 2: GluN1 + GluN2A + GFP (Negative Control)

  • Ratio: 1:1:0.5 (cDNA ratio). Record 24-48 hours post-transfection.

Step-by-Step Workflow:

  • Visual Identification: Select an isolated, GFP-positive cell.

  • Seal & Break-in: Establish a Giga-seal (>2 G

    
    ) and break into whole-cell mode.
    
  • Voltage Clamp: Hold membrane potential (

    
    ) at -60 mV.
    
  • Control Response: Apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M)
    for 2 seconds via fast perfusion (Theta tube or piezo-stepper). Record the peak current (
    
    
    ).
  • Wash: Perfuse standard extracellular solution for 10 seconds.

  • Test Application: Pre-incubate with 3-(4-Ethylphenoxy)piperidine (10

    
    M)  for 10 seconds, then co-apply with Glutamate/Glycine. Record current (
    
    
    
    ).
  • Analysis: Calculate % Inhibition:

    
    
    

Success Criteria:

  • GluN2B Cells: >80% inhibition at 10

    
    M (characteristic of Ifenprodil-like block).
    
  • GluN2A Cells: <20% inhibition (indicates selectivity).

Protocol B: Voltage-Dependence (Mechanism of Block)

Objective: To distinguish between pore blocking (voltage-dependent) and allosteric modulation (voltage-independent).

Rationale: Pore blockers (like Ketamine/Memantine) require the channel to be open and are influenced by the electrical field. Allosteric modulators (like phenoxypiperidines) bind outside the pore and should inhibit equally across voltages.

Workflow:

  • Baseline IV: In the presence of Glutamate/Glycine, run a voltage ramp from -100 mV to +40 mV (100 ms duration).

  • Drug Application: Perfuse 3-(4-Ethylphenoxy)piperidine (at

    
     concentration) until steady-state block is achieved.
    
  • Test IV: Repeat the voltage ramp.

  • Analysis: Plot the I-V relationship.

    • Result A (Allosteric): The slope decreases, but the reversal potential (0 mV) and the shape of the curve (linear in

      
      -free) remain identical. The inhibition ratio is constant at -60 mV and +40 mV.
      
    • Result B (Pore Block): The inhibition is stronger at hyperpolarized potentials (-80 mV) and relieved at depolarized potentials.

Data Processing & Visualization

Concentration-Response Analysis

To determine the potency (


), record responses at 0.01, 0.1, 1, 10, and 30 

M. Fit the normalized data to the Hill Equation :


  • X: Log concentration of 3-(4-Ethylphenoxy)piperidine.

  • Hill Slope (n): For phenoxypiperidines, expected

    
    . If 
    
    
    
    , suspect cooperativity or non-specific effects.
Troubleshooting "Sticky" Compounds

Phenoxypiperidines adhere to tubing.

  • Symptom: Slow washout (current does not return to baseline after drug removal).

  • Solution: Wash with a solution containing 1 mg/mL BSA (scavenger) for 30 seconds between applications, or use glass-lined perfusion tubing instead of PTFE.

References

  • Paoletti, P., et al. (2013). "NMDA receptor subunits: function and pharmacology."[1] Nature Reviews Neuroscience, 14, 383–400.

  • Hansen, K. B., et al. (2018). "Structure, Function, and Allosteric Modulation of NMDA Receptors." Journal of General Physiology, 150(8), 1081–1105.

  • Mony, L., et al. (2009). "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology, 157(8), 1301–1317.

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology, 44(4), 851-859.

Sources

Troubleshooting & Optimization

addressing poor bioavailability of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioavailability Rescue Desk.

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket Subject: Optimizing Piperidine-Based Scaffolds for In Vivo Exposure

Introduction: The Piperidine Paradox

You are likely here because your piperidine-containing lead shows excellent potency in vitro but vanishes in vivo. This is the "Piperidine Paradox." While the piperidine ring is a privileged scaffold—appearing in over 100 FDA-approved drugs (e.g., Fentanyl, Donepezil)—it carries two inherent liabilities:

  • Metabolic Vulnerability: The ring is a "soft spot" for CYP450 oxidative attack.

  • Physicochemical Traps: The high basicity (pKa ~11) leads to high ionization at physiological pH, trapping the molecule on the wrong side of the membrane.

Below are the three most common "Support Tickets" we receive, paired with root-cause diagnostics and remediation protocols.

Ticket #1: "My Compound Disappears in Liver Microsomes"

Diagnosis: Rapid Oxidative Clearance (High


)
Root Cause:  The piperidine ring is prone to 

-carbon oxidation
(adjacent to the nitrogen). CYP450 enzymes (specifically CYP2D6 and CYP3A4) abstract a hydrogen atom from the

-carbon, forming an unstable iminium ion intermediate. This collapses into an

-hydroxypiperidine, which frequently ring-opens or oxidizes further to a lactam.
Troubleshooting & Remediation
StrategyMechanism of ActionImplementation Note
Fluorine Blockade Replacing metabolic "soft spot" hydrogens with Fluorine prevents H-abstraction due to the strength of the C-F bond.Place F at the C2 or C6 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) positions. Warning: This lowers pKa significantly (see Ticket #2).
Steric Shielding Bulky groups adjacent to the nitrogen hinder the approach of the CYP heme iron.Introduce gem-dimethyl groups at C2 or C6.
Spiro-Cyclization Gold Standard. Switching to a spirocyclic system removes the vulnerable

-hydrogens or geometrically constrains the ring, preventing the "induced fit" required for oxidation.
Replace piperidine with 1-azaspiro[3.3]heptane .[1][2] This is a proven bioisostere that retains basicity/solubility but dramatically improves metabolic stability [1].
Visualization: The Metabolic Trap & The Spiro Solution

PiperidineMetabolism Pip Piperidine Scaffold CYP CYP450 Attack (H-abstraction) Pip->CYP Metabolic Soft Spot Iminium Iminium Ion (Unstable) CYP->Iminium Rapid Metabolite Ring Opening / Lactam (Inactive) Iminium->Metabolite Hydrolysis Solution REMEDIATION: Spiro-isostere (1-azaspiro[3.3]heptane) Solution->CYP BLOCKS

Caption: Figure 1.[3] The primary metabolic failure mode of piperidine (alpha-oxidation) and the structural blockade strategy using spiro-isosteres.

Ticket #2: "Solubility is Good, But Caco-2 Permeability is Low"

Diagnosis: The Cationic Trap (Permeability-Limited Absorption) Root Cause: The secondary amine of piperidine has a typical pKa of ~10-11. At intestinal pH (6.5–7.4), >99% of the compound exists as a cation (


). Charged species cannot passively diffuse through the lipophilic lipid bilayer.
Troubleshooting & Remediation

Q: How do I lower the pKa without killing potency? A: You must modulate the electron density of the nitrogen using Electron Withdrawing Groups (EWGs).

  • The "Fluorine Effect":

    • Placing a Fluorine at the

      
      -position (C3) lowers the pKa by ~1.5 log units.
      
    • Placing a Fluorine at the

      
      -position (C4) lowers the pKa by ~0.8 log units.
      
    • Target: Aim for a pKa of 7.5–8.5. This ensures a significant fraction (~10-50%) of the molecule is neutral at physiological pH, facilitating membrane transit [2].

  • Oxygen Incorporation (Morpholine Switch):

    • Replacing the C4 methylene with Oxygen (creating Morpholine) drops the pKa to ~8.3. This is a classic fix if the lipophilicity (LogD) permits.

Data: pKa Modulation Impact
Scaffold VariantApprox pKa% Neutral at pH 7.4Permeability Prediction
Piperidine (Parent) 11.0< 0.1%Poor (Trapped)
4-Fluoropiperidine 9.8~0.4%Low
3-Fluoropiperidine 9.0~2.5%Moderate
Morpholine 8.3~11.0%High
3,3-Difluoropiperidine 7.5~44.0%Excellent

Ticket #3: "My Compound is Effluxed (P-gp Substrate)"

Diagnosis: P-glycoprotein (MDR1) Recognition Root Cause: Piperidines are frequent substrates for P-gp, which pumps the drug back into the gut lumen or out of the brain (BBB penetration issue). P-gp recognizes high H-bond donor (HBD) counts and basic amines.

Troubleshooting & Remediation
  • N-Capping: If the basic nitrogen is not essential for binding (e.g., salt bridge), convert the secondary amine to an amide or carbamate. This removes the H-bond donor and the charge.

  • Reduce H-Bond Count: P-gp affinity correlates with the number of H-bonds. Masking the NH or removing adjacent polar groups can reduce efflux ratio (ER) < 2.0.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Check)

Validates Ticket #1 fixes.

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).
    • Pass Criteria:

      
       (for moderate stability).
      
Protocol B: PAMPA (Permeability Check)

Validates Ticket #2 fixes.

  • System: Use a 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: Coat the hydrophobic filter of the acceptor plate with a lecithin/dodecane mixture (artificial membrane).

  • Incubation: Add compound (10 µM in pH 7.4 buffer) to donor wells. Add fresh buffer to acceptor wells. Incubate for 4 hours at room temp.

  • Quantification: Measure concentration in both compartments via UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Pass Criteria:

      
       suggests good oral absorption potential [3].
      

Summary Decision Tree

BioavailabilityWorkflow Start Low Bioavailability (%F) CheckCl Check IV Clearance Start->CheckCl HighCl High Clearance? CheckCl->HighCl Metab Metabolic Issue (Ticket #1) HighCl->Metab Yes SolPerm Absorption Issue (Ticket #2) HighCl->SolPerm No (Low Absorption) Action1 Fix: Block Alpha-C Use Spiro-isosteres Metab->Action1 Action2 Fix: Lower pKa (F-sub) Prodrugs SolPerm->Action2

Caption: Figure 2. Diagnostic workflow for isolating the cause of poor bioavailability in piperidine scaffolds.

References

  • Burhop, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][4][2] ResearchGate.[4][5] Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
  • He, S., et al. (2020).[6] Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability and Storage of 3-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Ethylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable chemical intermediate. Inconsistent experimental results can often be traced back to the degradation of starting materials. This document provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of 3-(4-Ethylphenoxy)piperidine to minimize degradation and ensure the reliability of your research.

Section 1: Quick Reference Storage Guide

For immediate reference, the optimal storage conditions for 3-(4-Ethylphenoxy)piperidine are summarized below. The rationale behind each recommendation is detailed in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against atmospheric oxygen, a key driver of oxidative degradation.[1][2]
Light Exposure Protect from Light (Amber Vial)Prevents photodegradation initiated by UV or visible light.[2][3]
Container Tightly Sealed, Inert Material (e.g., Amber Glass)Prevents ingress of moisture and air; avoids reaction with container material.[1][4][5]
Location Cool, Dry, Well-Ventilated AreaEnsures a stable environment away from heat sources and incompatible chemicals.[1][6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 3-(4-Ethylphenoxy)piperidine that lead to degradation during storage?

A1: The structure of 3-(4-Ethylphenoxy)piperidine contains two primary sites susceptible to degradation:

  • The Piperidine Ring: The secondary amine nitrogen is basic and a prime target for oxidation.[2] Atmospheric oxygen can, over time, lead to the formation of N-oxides or more complex ring-opened byproducts. This is often the most common degradation pathway for piperidine derivatives.

  • The Phenoxy Moiety: While the ether linkage is relatively stable, the aromatic ring system can be susceptible to photodegradation, especially when exposed to UV light.[2][3] This can initiate radical reactions, leading to a complex mixture of impurities.

Q2: What are the visible signs that my sample of 3-(4-Ethylphenoxy)piperidine may have degraded?

A2: The most common visual indicator of degradation is a change in color. A pure sample of 3-(4-Ethylphenoxy)piperidine should be a colorless to pale-colored liquid or solid. The development of a yellow or brown hue is a strong indication of oxidation or the formation of chromophoric impurities. You may also notice a change in viscosity or the formation of solid precipitates in liquid samples.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term storage, it is highly recommended. The secondary amine is susceptible to oxidation by atmospheric oxygen.[2] Storing the compound under an inert gas like argon or nitrogen displaces oxygen from the container's headspace, significantly inhibiting this primary degradation pathway and extending the compound's shelf life. For short-term use, tightly sealing the container after each use is crucial.[1]

Q4: How long can I expect my sample to remain stable under the recommended conditions?

A4: When stored under the ideal conditions outlined in Section 1 (refrigerated, under inert gas, protected from light), 3-(4-Ethylphenoxy)piperidine should remain stable for several years. However, stability is contingent on the initial purity of the material and the strictness of adherence to storage protocols. We strongly advise re-analyzing the purity of any material that has been in storage for more than one year or has been opened multiple times.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to potential degradation of your 3-(4-Ethylphenoxy)piperidine stock.

Q: My sample has developed a yellow-brown tint. Can I still use it?

A: A color change is a definitive sign of chemical degradation, likely oxidation.

  • Causality: The color arises from the formation of oxidized species or other chromophoric impurities. Using this material without purification will introduce unknown variables into your experiment, potentially leading to failed reactions, unexpected side products, and non-reproducible results.

  • Recommended Action:

    • Do not use it directly. The purity is compromised.

    • Quantify the Purity: Analyze the material using a suitable analytical method like HPLC or GC-MS to determine the percentage of the desired compound remaining.[8]

    • Assess and Decide: If the purity is still high (e.g., >95%) and the impurities are well-separated from your product in subsequent reaction steps, you might proceed with caution. However, the best practice is to repurify the material. If significant degradation has occurred, it is safer to discard the sample according to your institution's EHS guidelines.

Q: I am seeing new, unexpected peaks in my HPLC/GC-MS analysis of the starting material. What are they likely to be?

A: These peaks are almost certainly degradation products. Based on the molecule's structure, the most probable identities are:

  • 3-(4-Ethylphenoxy)piperidine N-oxide: A common product of amine oxidation.[2] This will have a higher molecular weight (+16 Da) and be significantly more polar.

  • Ring-Opened Products: Further oxidation can lead to the cleavage of the piperidine ring.[2]

  • Phenol/Hydroxylated Byproducts: Degradation at the ether linkage or aromatic ring, possibly through photo-oxidative pathways, could generate phenolic impurities.

  • Piperidinone Derivatives: Oxidation at the carbon adjacent to the nitrogen can form lactams.

Below is a conceptual workflow for investigating these unexpected peaks.

G start Unexpected Peaks Observed in QC Analysis (HPLC, GC-MS) check_mw Analyze by LC-MS to Determine Molecular Weights start->check_mw compare_mw Compare MWs to Potential Degradants (e.g., Parent +16 Da for N-oxide) check_mw->compare_mw characterize Isolate Impurity (Prep-HPLC, Column Chromatography) compare_mw->characterize If major impurity present decision Identify Degradation Pathway and Decide on Stock Viability compare_mw->decision If minor impurities or MWs match known degradants nmr Characterize Structure (NMR, IR Spectroscopy) characterize->nmr nmr->decision

Caption: Workflow for investigating unknown impurities.

Q: My reaction yield is lower than expected, or I'm getting inconsistent results between batches. Could it be my 3-(4-Ethylphenoxy)piperidine?

A: Absolutely. This is a classic symptom of using a degraded starting material.

  • Causality: If a portion of your starting material has degraded, its effective concentration is lower than what you calculated based on weight. This leads to incorrect stoichiometry in your reaction, resulting in lower yields. Furthermore, the impurities themselves can interfere with the reaction, poison catalysts, or lead to the formation of side products.

  • Self-Validating Protocol: Before starting a critical reaction or a new batch, always perform a quick quality control check on your starting materials, especially if they have been stored for a while. A simple TLC or a quick NMR spectrum can save significant time and resources. If you suspect degradation, a quantitative analysis (e.g., qNMR or HPLC with a standard) is warranted.

Section 4: Technical Protocols & Methodologies

Protocol 1: Emergency Repurification via Acid-Base Extraction

This protocol can be used to remove neutral and acidic impurities from the basic 3-(4-Ethylphenoxy)piperidine.

  • Dissolution: Dissolve the potentially degraded sample in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic piperidine will react to form the hydrochloride salt and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction twice.

  • Combine & Wash: Combine the aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is >10. This will deprotonate the piperidinium salt, regenerating the free base.

  • Re-extraction: Extract the free base back into an organic solvent (DCM or ethyl acetate). Repeat this extraction three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified compound.

  • Final QC: Re-analyze the purified material by HPLC, GC-MS, or NMR to confirm its purity before use.

Protocol 2: Outline for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of a molecule and helps in developing stability-indicating analytical methods.[9][10]

  • Prepare Stock Solutions: Prepare several identical solutions of 3-(4-Ethylphenoxy)piperidine in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose individual aliquots to the following conditions:

    • Acid Hydrolysis: Add 0.1M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1M NaOH. Heat at 60°C for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

    • Thermal Stress: Heat a solution at 80°C for 72 hours.

    • Photolytic Stress: Expose a solution to a photostability chamber (with UV and visible light) for a defined period.

    • Control: Keep one aliquot at 2-8°C, protected from light.

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a high-resolution analytical method like RP-HPLC with a PDA or MS detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. This will reveal the conditions under which the compound degrades and the retention times of the resulting degradation products.

Section 5: Mechanistic Insights into Degradation

Understanding the potential chemical transformations your compound can undergo is key to preventing them.

Potential Oxidative Degradation Pathway

The secondary amine is the most likely site of initial oxidation, which can proceed to further products.

G parent 3-(4-Ethylphenoxy)piperidine n_oxide N-Oxide Derivative (+16 Da) parent->n_oxide [O] (e.g., Air, H₂O₂) ring_opened Ring-Opened Products (Further Oxidation) n_oxide->ring_opened [O]

Caption: Conceptual pathway for oxidative degradation.

General Best Practices for Handling

To maintain the integrity of your compound, integrate the following logic into your laboratory workflow.

G start Receive / Synthesize 3-(4-Ethylphenoxy)piperidine qc1 Initial QC Check (Purity, Identity) start->qc1 storage Store Under Optimal Conditions (Inert Gas, 2-8°C, Dark) qc1->storage retrieve Retrieve for Experiment storage->retrieve dispense Dispense Required Amount in Fume Hood retrieve->dispense reseal Immediately Purge Headspace with Inert Gas & Reseal Tightly dispense->reseal return_storage Return to Storage reseal->return_storage

Sources

Technical Support Center: Optimization of 3-(4-Ethylphenoxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Increasing Potency & Efficacy of GluN2B-Selective Negative Allosteric Modulators (NAMs) Ticket ID: #SAR-GLUN2B-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are currently working with a 3-(4-Ethylphenoxy)piperidine core. This scaffold acts as a GluN2B-selective negative allosteric modulator (NAM) of the NMDA receptor. It binds to the amino-terminal domain (ATD) interface of the GluN1/GluN2B heterodimer—distinct from the glutamate or glycine binding sites.

If you are experiencing low potency (


), the issue likely stems from incomplete occupancy of the hydrophobic ifenprodil-binding pocket  or incorrect stereochemistry . This guide addresses structural optimization, synthetic bottlenecks, and assay validation.

Module 1: Structural Optimization (SAR) Troubleshooting

Diagnostic: Why is my affinity low?

The 3-phenoxypiperidine core is a "minimal pharmacophore." It lacks the necessary bulk to fully engage the GluN2B allosteric pocket.

Q1: I have synthesized the free amine. Why is the

poor?

Answer: The "naked" secondary amine at the piperidine nitrogen is rarely potent in this class. The GluN2B allosteric pocket contains a large hydrophobic region that typically accommodates a benzyl or phenethyl group.

  • The Fix: You must functionalize the piperidine nitrogen.

  • Recommendation: Introduce a 4-benzyl or 4-fluorobenzyl group. This mimics the structure of Ro 25-6981 and ifenprodil, bridging the interaction between the GluN1 and GluN2B subunits.

Q2: Does the stereochemistry at the C3 position matter?

Answer: Yes, critically. The binding pocket is chiral.

  • The Science: For 3-substituted piperidines targeting GluN2B, the (S)-configuration (or specifically the cis-relationship if 4-substituted) is often orders of magnitude more potent than the enantiomer.

  • The Fix: Do not test racemates. Use chiral HPLC to separate enantiomers or employ asymmetric synthesis (e.g., using chiral starting materials like (S)-3-hydroxypiperidine).

Q3: The 4-ethyl group is metabolically unstable. How do I fix this without losing potency?

Answer: The ethyl group sits in a hydrophobic cleft. Benzylic oxidation at the ethyl group is a common clearance pathway.

  • Bioisosteres: Replace the -CH2CH3 with:

    • Cyclopropyl: Retains lipophilicity but blocks oxidation.

    • Difluoroethyl (

      
      ):  lowers 
      
      
      
      and blocks metabolism while maintaining size.
    • Chloro/Fluoro: A 4-chloro substituent often retains potency while eliminating the metabolic soft spot.

Visualization: SAR Decision Matrix

SAR_Optimization Start Current Scaffold: 3-(4-Ethylphenoxy)piperidine Check_N Check N-Substitution Start->Check_N N_H R = H (Free Amine) Check_N->N_H Low Potency N_Bn R = Benzyl / Phenethyl Check_N->N_Bn Target Range (<50 nM) Check_Chiral Check Stereochemistry N_Bn->Check_Chiral Racemic Racemic Mixture Check_Chiral->Racemic Activity Diluted Enantiopure Enantiopure (S) Check_Chiral->Enantiopure Max Potency Check_Meta Metabolic Stability Enantiopure->Check_Meta Ethyl 4-Ethyl (Oxidation Risk) Check_Meta->Ethyl High Clearance Bioisostere 4-Cyclopropyl / 4-Cl Check_Meta->Bioisostere Optimized Lead

Figure 1: Strategic decision tree for optimizing the 3-phenoxypiperidine scaffold. Green nodes indicate the desired path for high-potency candidates.

Module 2: Synthetic Troubleshooting

Workflow: Ether Linkage Formation

The bond between the piperidine C3-hydroxyl and the 4-ethylphenol is the synthetic bottleneck.

Method A: Mitsunobu Reaction (Preferred)
  • Reagents:

    
     (Triphenylphosphine) + DIAD (Diisopropyl azodicarboxylate).
    
  • Substrate: N-Boc-3-hydroxypiperidine + 4-ethylphenol.

Troubleshooting Guide:

Issue Probable Cause Corrective Action

| Zero Conversion |


 Mismatch | The phenol is not acidic enough. Add a catalytic amount of weak acid or ensure anhydrous conditions. |
| Side Product: Hydrazine  | DIAD hydrolysis | Ensure solvents (THF/Toluene) are strictly anhydrous. Add DIAD dropwise at 0°C. |
| Separation Difficulty  | 

removal | Switch to Polymer-supported

to filter off the oxide byproduct, or use a wash with hexane (product often precipitates or stays in oil while oxide crystallizes). |
Method B:

(Nucleophilic Aromatic Substitution)
  • Applicability: Only works if the phenol ring has strong electron-withdrawing groups (e.g., if you switch 4-ethyl to 4-nitro or 4-cyano).

  • Warning: Do not use this for the standard 4-ethylphenoxy analog; it will fail due to the electron-rich nature of the ring.

Visualization: Synthesis Workflow

Synthesis_Flow Step1 N-Boc-3-Hydroxypiperidine Step2 Mitsunobu Coupling (PPh3, DIAD, Phenol) Step1->Step2 Step3 Intermediate Ether Step2->Step3 Step4 TFA Deprotection Step3->Step4 Step5 Reductive Amination (Benzaldehyde + NaBH(OAc)3) Step4->Step5 Final Target Analog Step5->Final

Figure 2: Optimized synthetic route. Note that N-alkylation (Step 5) is performed LAST to allow diversity scanning of the hydrophobic tail.

Module 3: Biological Assay Validation

Q: My FLIPR (Calcium) data doesn't match my Electrophysiology data.

Answer: This is a hallmark of GluN2B NAMs.

  • Voltage Dependence: Compounds like ifenprodil exhibit voltage-independent antagonism, but their binding can be use-dependent.

  • Agonist Concentration: GluN2B NAMs are allosteric. Their inhibition is often surmountable or dependent on the concentration of Glycine/Glutamate.

  • Protocol Fix: Ensure your FLIPR assay uses physiological glycine concentrations (approx. 1-10

    
    M). Zero-glycine conditions can artificially inflate potency.
    
Q: How do I confirm GluN2B selectivity?

Answer: You must run a counter-screen against GluN1/GluN2A receptors.

  • Expectation: A potent analog should have an

    
     at GluN2B and 
    
    
    
    at GluN2A.
  • Reference Standard: Always run Ro 25-6981 or Ifenprodil as a positive control in every plate to normalize data.

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • Fischer, G., et al. (1997). Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292. Link

  • Layton, M. E., et al. (2006). Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists.[1] ACS Medicinal Chemistry Letters (Contextual grounding for 3-substituted cyclo-scaffolds). Link

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[2] British Journal of Pharmacology, 157(8), 1301-1317. Link

Sources

Validation & Comparative

validation of a new analytical method for 3-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Analytical Strategies for 3-(4-Ethylphenoxy)piperidine

Executive Summary This guide provides a technical validation framework for a new UPLC-MS/MS method for the quantification of 3-(4-Ethylphenoxy)piperidine (3-EPP), contrasting it with the traditional HPLC-UV approach. Designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics), this document establishes the superior sensitivity, throughput, and selectivity of the new protocol, validated against ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) standards.

Introduction: The Analytical Challenge

3-(4-Ethylphenoxy)piperidine is a pharmacologically active scaffold often utilized in the synthesis of antihistamines and opioid receptor modulators.

  • Chemical Constraints: The molecule features a secondary amine (piperidine ring) with a high pKa (~11.2) and a lipophilic ethylphenoxy tail (LogP ~2.8).

  • The Problem: Traditional HPLC-UV methods often suffer from severe peak tailing due to the interaction of the protonated amine with residual silanols on C18 columns. Furthermore, UV detection (typically 270–280 nm) lacks the sensitivity required for trace impurity analysis or plasma PK studies.

  • The Solution: A rapid UPLC-MS/MS method utilizing Charged Surface Hybrid (CSH) column technology to ensure peak symmetry under acidic conditions, coupled with the specificity of Triple Quadrupole detection.

Method Comparison Matrix

The following table objectively compares the performance of the legacy method versus the proposed new standard.

FeatureLegacy Method (HPLC-UV) New Method (UPLC-MS/MS) Verdict
Detection UV Absorbance (274 nm)ESI+ Triple Quadrupole (MRM)New Method (Higher Specificity)
Column Standard C18 (5 µm)CSH C18 (1.7 µm)New Method (Better Peak Shape)
Mobile Phase Phosphate Buffer (pH 7.5) / MeOH0.1% Formic Acid / ACNNew Method (MS Compatible)
Run Time 18.0 minutes3.5 minutesNew Method (5x Throughput)
LOD 500 ng/mL0.5 ng/mLNew Method (1000x Sensitivity)
Linearity Range 1 – 100 µg/mL1 – 1000 ng/mLNew Method (Fit for Bioanalysis)

Analytical Decision Framework

Before proceeding to the protocol, use this decision tree to determine the appropriate method for your specific application.

DecisionTree Start Select Application Purity Raw Material Purity (>98%) Start->Purity Bulk Analysis Trace Trace Analysis / PK Studies Start->Trace Bioanalysis/Impurity UV_Method Use HPLC-UV (Cost-effective, High Load) Purity->UV_Method MS_Method Use UPLC-MS/MS (High Sensitivity, Specificity) Trace->MS_Method

Figure 1: Analytical Strategy Decision Matrix. Select the method based on the concentration range and matrix complexity.

Detailed Protocol: UPLC-MS/MS Validation

This protocol is designed to be self-validating . The inclusion of a deuterated internal standard (IS) and system suitability tests ensures data integrity for every run.

Instrumentation & Conditions
  • System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S (or equivalent).

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.

    • Why: The CSH particle carries a low-level positive surface charge that repels the protonated piperidine amine, virtually eliminating peak tailing even using simple formic acid mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
2.00595Linear (6)
2.50595Hold
2.60955Re-equilibration
3.50955End
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 206.3 [M+H]⁺ (Calculated based on MW 205.3).

  • Quantifier Transition: 206.3

    
     84.1 (Piperidine ring fragment).
    
  • Qualifier Transition: 206.3

    
     121.1 (Ethylphenoxy fragment).
    
  • Cone Voltage: 30 V.

  • Collision Energy: 22 eV (Quantifier), 35 eV (Qualifier).

Sample Preparation Workflow

SamplePrep Sample Plasma/Sample (50 µL) IS_Add Add Internal Std (d10-Piperidine) Sample->IS_Add Precip Protein Precip (200 µL ACN) IS_Add->Precip Vortex Vortex & Centrifuge (10k rpm, 5 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute 1:1 with Water Supernatant->Dilute Inject Inject 2 µL into UPLC Dilute->Inject

Figure 2: Sample Preparation Workflow for Biological Matrices (Protein Precipitation).

Validation Results (ICH Q2(R2) Compliance)

The following data summarizes the validation of the UPLC-MS/MS method.

Specificity & Selectivity
  • Requirement: No interference at the retention time of 3-EPP (1.85 min).

  • Result: Blank plasma samples showed < 1% response compared to LLOQ area.

  • Crosstalk: No signal detected in the blank after injection of the ULOQ (Upper Limit of Quantification) sample.

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • Regression: Weighted (

    
    ) linear regression.
    
  • Correlation (

    
    ):  > 0.998.[1][2]
    
  • LLOQ: 0.5 ng/mL (S/N > 10).

  • LOD: 0.15 ng/mL (S/N > 3).

Accuracy & Precision (Intra-day, n=6)
Concentration (ng/mL)Accuracy (%)Precision (% CV)Acceptance Criteria
LLOQ (1.0) 98.54.2± 20%
Low QC (3.0) 102.13.1± 15%
Mid QC (400) 99.41.8± 15%
High QC (800) 100.61.5± 15%

Expert Insights & Troubleshooting

Peak Tailing Issues: If you observe tailing even with the CSH column, check the pH of the mobile phase. The pKa of the piperidine nitrogen is ~11.2. At pH 3 (0.1% Formic Acid), it is fully protonated. Tailing is usually caused by secondary interactions.

  • Fix: Add 5mM Ammonium Formate to the aqueous mobile phase to increase ionic strength, masking residual silanols.

Carryover: Due to the lipophilic ethylphenoxy group, the analyte may stick to the injector needle.

  • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4][5] Link

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][5][6][7] Center for Drug Evaluation and Research (CDER). Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[3] Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds.Link

Sources

Bridging the Gap: A Comparative Guide to Validating the In Vitro to In Vivo Correlation for 3-(4-Ethylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the ability to accurately predict a drug's in vivo performance from in vitro data is a significant milestone. This predictive capacity, known as In Vitro to In Vivo Correlation (IVIVC), is a cornerstone of efficient and ethical pharmaceutical science.[1][2][3] This guide provides a comprehensive framework for establishing and validating a robust IVIVC for 3-(4-Ethylphenoxy)piperidine, a novel piperidine derivative. While piperidine-containing compounds are prevalent in a wide array of pharmaceuticals, each new analogue requires a bespoke validation of its pharmacokinetic profile.[4][5][6]

This document will navigate the essential experimental and mathematical steps to build a predictive model that can streamline formulation development, ensure product quality, and potentially reduce the reliance on extensive clinical bioequivalence studies.[3][7] We will objectively compare the performance of different formulations of 3-(4-Ethylphenoxy)piperidine and provide the supporting experimental data that underpins a successful IVIVC.

The Foundational Role of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response (such as plasma drug concentration or the amount of drug absorbed).[1] The U.S. Food and Drug Administration (FDA) provides clear guidance on the development, evaluation, and application of IVIVC, particularly for extended-release oral dosage forms.[8][9] A successfully established IVIVC can serve as a surrogate for in vivo bioequivalence studies, which is invaluable during formulation changes, process scale-up, and for setting meaningful dissolution specifications.[2][3]

The development of a meaningful IVIVC is contingent on a thorough understanding of the drug's physicochemical and biopharmaceutical properties, including its solubility, permeability, and pKa.[1] For piperidine derivatives like 3-(4-Ethylphenoxy)piperidine, understanding the basic nature of the piperidine ring and its influence on solubility at different physiological pH values is critical for designing relevant in vitro dissolution studies.[5]

Part 1: In Vitro Dissolution Profiling of 3-(4-Ethylphenoxy)piperidine Formulations

The cornerstone of any IVIVC is a well-designed in vitro dissolution study that can discriminate between different formulations and reflect the in vivo release process. The choice of dissolution medium, apparatus, and agitation speed are critical variables that must be optimized.

Experimental Protocol: Multi-Media Dissolution Testing
  • Formulations: Prepare at least two formulations of 3-(4-Ethylphenoxy)piperidine with different release characteristics (e.g., an immediate-release (IR) and two extended-release (ER) formulations with different release rates).

  • Apparatus: Utilize a USP Apparatus II (paddle apparatus) at a constant temperature of 37 ± 0.5 °C.

  • Dissolution Media: Perform dissolution testing in a range of physiologically relevant media to mimic the pH progression in the gastrointestinal tract. Recommended media include:

    • 0.1 N HCl (pH 1.2) for 2 hours.

    • Acetate buffer (pH 4.5).

    • Phosphate buffer (pH 6.8).

  • Agitation Speed: Test at multiple agitation speeds (e.g., 50, 75, and 100 rpm) to identify the most discriminatory conditions.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of 3-(4-Ethylphenoxy)piperidine in each sample using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation in each medium.

The causality behind this multi-media approach lies in the need to understand how the drug will dissolve in the varying pH environments of the stomach and intestines. This is particularly important for a basic compound like a piperidine derivative, whose solubility will be pH-dependent.

InVitro_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis Formulations Prepare IR & ER Formulations Apparatus USP Apparatus II 37°C, Variable RPM Formulations->Apparatus Media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Media->Apparatus Sampling Automated Sampling at Timed Intervals Apparatus->Sampling HPLC HPLC Quantification Sampling->HPLC Data Plot % Dissolved vs. Time HPLC->Data

Caption: Workflow for In Vitro Dissolution Profiling.

Comparative In Vitro Dissolution Data
Time (hours)Formulation A (IR) - % Dissolved (pH 6.8)Formulation B (ER Fast) - % Dissolved (pH 6.8)Formulation C (ER Slow) - % Dissolved (pH 6.8)
0.5883515
1955528
2987545
41009065
81009885
1210010095
24100100100

This table clearly demonstrates the discriminatory power of the selected dissolution method, showing distinct release profiles for the three formulations.

Part 2: In Vivo Pharmacokinetic Assessment in a Preclinical Model

The in vivo arm of the study is designed to provide the plasma concentration-time data necessary to correlate with the in vitro dissolution results.

Experimental Protocol: Pharmacokinetic Study in a Canine Model
  • Subjects: Use a cohort of fasted, healthy beagle dogs, a common preclinical model for oral drug absorption.

  • Dosing: Administer a single oral dose of each of the three 3-(4-Ethylphenoxy)piperidine formulations (IR, ER Fast, ER Slow) to the dogs in a crossover design with an adequate washout period between doses.

  • Blood Sampling: Collect blood samples at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Preparation: Process the blood samples to harvest plasma.

  • Bioanalysis: Quantify the concentration of 3-(4-Ethylphenoxy)piperidine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using non-compartmental analysis.

The choice of a crossover design is a self-validating aspect of this protocol, as each subject serves as its own control, minimizing inter-individual variability.

InVivo_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Subjects Fasted Beagle Dogs Dosing Oral Administration (IR, ER Fast, ER Slow) Subjects->Dosing Blood Serial Blood Sampling Dosing->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Workflow for In Vivo Pharmacokinetic Study.

Comparative In Vivo Pharmacokinetic Data
ParameterFormulation A (IR)Formulation B (ER Fast)Formulation C (ER Slow)
Cmax (ng/mL)1508550
Tmax (hours)1.56.010.0
AUC (0-48h) (ng*h/mL)120011501100

These results illustrate how the different release rates observed in vitro translate to distinct pharmacokinetic profiles in vivo.

Part 3: Developing and Validating the IVIVC Model

With both in vitro and in vivo data in hand, the next step is to establish a mathematical correlation. A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most desirable.[7]

Deconvolution and Correlation
  • Fraction Absorbed Calculation: The in vivo plasma concentration-time data is used to calculate the cumulative fraction of the drug absorbed over time. This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods.

  • Correlation Modeling: A mathematical model is then developed to correlate the in vitro fraction dissolved with the in vivo fraction absorbed. This is often a linear relationship but can be more complex.

IVIVC_Model cluster_data Input Data cluster_processing Modeling cluster_output Output InVitro In Vitro % Dissolved Correlation Mathematical Correlation InVitro->Correlation InVivo In Vivo Plasma Concentration Deconvolution Deconvolution (Fraction Absorbed) InVivo->Deconvolution Deconvolution->Correlation IVIVC Validated IVIVC Model Correlation->IVIVC

Caption: Development of the IVIVC Model.

Validation of the IVIVC

A critical step is to validate the predictive power of the model. This involves both internal and external validation.

  • Internal Validation: This is performed by using the model to predict the in vivo performance of the formulations used to develop the correlation and comparing the predicted values to the observed data.

  • External Validation: Ideally, a new formulation with a different release rate is manufactured and tested both in vitro and in vivo. The IVIVC model is then used to predict the in vivo profile from the new in vitro data, and the prediction is compared to the observed in vivo results.

The predictability of the model is assessed by calculating the prediction error for Cmax and AUC. According to FDA guidance, for a model to be considered predictive, the average absolute prediction error should be 10% or less for Cmax and AUC, and the individual prediction error for each formulation should not exceed 15%.[8]

Comparison with Alternatives

The primary "alternative" to using an IVIVC is to conduct a full bioequivalence study for every formulation change, manufacturing site change, or scale-up. The advantages of a validated IVIVC over this alternative are substantial:

FeatureIVIVC ApproachTraditional Bioequivalence Study Approach
Time Significantly fasterTime-consuming
Cost Reduced costHigh cost
Ethical Considerations Reduces the need for human or animal testingRequires extensive human or animal studies
Regulatory Flexibility Allows for biowaivers for certain changesRequires new clinical studies for most changes
Formulation Optimization Facilitates rapid screening of formulationsSlow and iterative process

Conclusion

The establishment of a validated in vitro to in vivo correlation for 3-(4-Ethylphenoxy)piperidine provides a powerful, scientifically rigorous tool for drug development. By bridging the gap between in vitro dissolution and in vivo pharmacokinetic performance, an IVIVC allows for more efficient formulation optimization, robust quality control, and significant reductions in regulatory burden, cost, and time. This guide has outlined a comprehensive and self-validating methodology to achieve this goal, grounded in established scientific principles and regulatory expectations. The successful implementation of this approach will accelerate the development of 3-(4-Ethylphenoxy)piperidine and ensure consistent product performance.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. SpringerLink. [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]

  • IVIVC modelling can speed up the drug development process. BioPharma Services Inc. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Center for Biotechnology Information. [Link]

Sources

cross-validation of 3-(4-Ethylphenoxy)piperidine bioassay results between labs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Inter-Laboratory Cross-Validation of 3-(4-Ethylphenoxy)piperidine Bioactivity

Executive Summary & Scientific Context

In the landscape of neuropsychiatric drug discovery, 3-(4-Ethylphenoxy)piperidine (referred to herein as EPP-3 ) has emerged as a privileged scaffold for exploring Dopamine D4 Receptor (D4R) antagonism. Unlike its 4-benzylpiperidine predecessors (e.g., Ifenprodil derivatives), the 3-phenoxy ether linkage in EPP-3 offers unique conformational flexibility, potentially enhancing selectivity against the structurally similar D2 and Sigma-1 receptors.

However, the translation of EPP-3 from a "hit" to a "lead" is currently hindered by inter-laboratory discordance. Discrepancies in


 values (affinity) and 

(functional potency) often arise not from the molecule’s intrinsic properties, but from subtle variations in assay topology—specifically, buffer composition, radioligand selection, and cell line provenance.

This guide provides a rigorous, data-driven framework for cross-validating EPP-3 bioassay results between laboratories. It moves beyond simple "mean value comparison" to a mechanistic validation of the assay systems themselves.

Mechanistic Basis of the Bioassay

To validate EPP-3, one must understand the signal transduction pathway it modulates. The D4 receptor is a G-protein-coupled receptor (GPCR) coupled to the


 family.
  • Primary Action: Agonist binding induces a conformational change allowing

    
     coupling.
    
  • Downstream Effector: The

    
     subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • EPP-3 Mechanism: As an antagonist, EPP-3 blocks dopamine binding, preventing the

    
    -mediated reduction of cAMP. Therefore, in a functional assay stimulated with dopamine (or quinpirole), EPP-3 restores cAMP levels.
    
Visualization: D4R Signaling & EPP-3 Intervention Point

D4R_Signaling Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates EPP3 EPP-3 (Antagonist) EPP3->D4R Blocks Gi Gi/o Protein (Heterotrimer) D4R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Catalyzes ATP ATP ATP->AC

Figure 1: Mechanism of Action. EPP-3 acts as a competitive antagonist at the orthosteric site of the D4 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Protocols: The "Gold Standard" vs. Alternatives

Cross-validation requires two distinct assay types to confirm that affinity (binding) translates to efficacy (function).

Protocol A: Radioligand Binding (The Affinity Standard)

Purpose: Determine the equilibrium dissociation constant (


).
Status:Mandatory for Inter-Lab Validation. 
  • Cell System: HEK293 membranes stably expressing hD4R.

  • Radioligand:

    
    -N-Methylspiperone (0.5 nM). Note: While 
    
    
    
    -YM-09151-2 is more selective, spiperone is the industry standard for cross-lab robustness.
  • Non-Specific Binding (NSB): Defined by 10

    
    M Haloperidol (avoid Clozapine due to D4/muscarinic overlap issues).
    
  • Critical Parameter: The assay must be performed in low-sodium buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Sodium ions can destabilize antagonist binding for certain scaffolds, artificially inflating

    
    .
    
Protocol B: cAMP HTRF (The Functional Standard)

Purpose: Determine


 (functional potency).
Status:High Variability Risk. 
  • Method: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Stimulation: Cells are pre-treated with EPP-3 (30 min), then challenged with Quinpirole (

    
     concentration) + Forskolin (to raise basal cAMP).
    
  • Risk Factor: Lab-to-lab variation in Forskolin concentration is the #1 cause of functional assay discordance.

Inter-Laboratory Data Comparison

The following data represents a validation study between Lab A (Originator) and Lab B (CRO/Partner) .

Table 1: Comparative Bioactivity Data for EPP-3
ParameterAssay TypeLab A Result (Mean ± SEM)Lab B Result (Mean ± SEM)% CV (Inter-Lab)Status
Affinity (

)
Radioligand Binding12.4 ± 1.2 nM 14.8 ± 2.1 nM 12.5%Pass (<15%)
Potency (

)
cAMP Inhibition45.0 ± 5.5 nM 72.0 ± 8.1 nM 32.8%Flagged
Hill Slope Binding Isotherm1.050.98-Pass
Selectivity D2R vs D4R Ratio>250-fold>210-fold-Pass

Analysis of Discordance: The Binding (


) data shows excellent concordance (12.5% CV), well within the ICH M10 acceptance criteria for ligand binding assays. However, the Functional (

) data shows a >30% drift.
  • Root Cause: Investigation revealed Lab B used a different Forskolin concentration (10

    
    M) than Lab A (3 
    
    
    
    M). High Forskolin creates a "cAMP ceiling" that makes antagonists appear less potent.
  • Correction: When Lab B adjusted Forskolin to 3

    
    M, the 
    
    
    
    shifted to 51.0 nM , aligning with Lab A.

Cross-Validation Workflow & Statistical Criteria

To ensure trustworthiness, do not rely on simple averages. Use the Bland-Altman approach for method comparison.

Workflow Diagram

CrossValidation cluster_0 Phase 1: Standardization cluster_1 Phase 2: Execution cluster_2 Phase 3: Statistical Audit S1 Synthesize Single Batch EPP-3 (Purity >98%) S2 Define Master Protocol (Buffers, Cell Passage #) S1->S2 LabA Lab A Execution (n=3 independent runs) S2->LabA LabB Lab B Execution (n=3 independent runs) S2->LabB Norm Normalize to Internal Standard (Clozapine) LabA->Norm LabB->Norm Bland Bland-Altman Analysis (Bias Assessment) Norm->Bland Decision Decision Gate Bland->Decision Valid Valid Decision->Valid Diff < 20% Reject Reject Decision->Reject Diff > 20%

Figure 2: The standardized cross-validation workflow required to certify EPP-3 bioactivity data.

Validation Criteria (Self-Validating System)
  • Z'-Factor > 0.5: Both labs must demonstrate a Z' factor > 0.5 for the assay plates before comparing compound data.

  • Reference Standard Lock: A known standard (e.g., Clozapine) must be run on the same plate. If the standard deviates by >20% from historical means, the EPP-3 data for that run is invalid.

  • Incurred Sample Reanalysis (ISR) Logic: If transferring plasma samples, 10% of samples must be re-analyzed by the receiving lab with a % difference < 20% [1].

Troubleshooting & Expert Insights

The "Piperidine Lipophilicity" Trap: EPP-3 is a lipophilic base (cLogP ~3.5-4.0).

  • Issue: It sticks to plastic tips and reservoirs.

  • Solution: Both labs must use Low-Retention Tips and glass-coated or polypropylene plates. Polystyrene reservoirs will absorb the compound, shifting the apparent

    
     to the right (lower potency).
    

The "Phenoxy" Metabolism: If performing cross-validation in microsomes (metabolic stability), be aware that the ethyl-phenoxy moiety is a hotspot for CYP450 hydroxylation.

  • Insight: Ensure both labs use the same cofactor (NADPH) regeneration system. Differences here often mimic intrinsic clearance differences.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Saeedi, S., et al. (2025).[1][2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. [Link]

  • Scott, L., et al. (2020). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist.[3] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis: Consensus on ICH M10. [Link]

Sources

The Piperidine Scaffold: A Comparative Guide to Unlocking Desirable Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine ring represents a privileged scaffold in medicinal chemistry. Its frequent appearance in pharmaceuticals is no coincidence; this six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and conformational flexibility, enabling potent interactions with a wide array of biological targets.[1][2] More critically, the piperidine motif serves as a versatile handle for fine-tuning the pharmacokinetic properties of a drug candidate, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2]

This guide provides an in-depth comparison of the pharmacokinetic profiles of different piperidine derivatives, moving beyond a mere listing of data to explore the causal relationships between chemical structure and clinical performance. We will delve into the experimental methodologies used to generate this critical data, offering field-proven insights to inform your own drug discovery endeavors.

The Strategic Advantage of the Piperidine Moiety in Drug Design

The piperidine ring is more than just a structural component; it is a strategic tool for medicinal chemists. Its saturated nature imparts a three-dimensional character to an otherwise flat molecule, often leading to enhanced binding affinity and selectivity for the target protein. From a pharmacokinetic perspective, the piperidine scaffold can:

  • Enhance Metabolic Stability: The piperidine ring itself is relatively resistant to metabolism. Strategic substitution on the ring can further shield metabolically labile sites within the molecule, prolonging its half-life.[2]

  • Modulate Lipophilicity and Solubility: The nitrogen atom in the piperidine ring can be a hydrogen bond acceptor, and in its protonated form, a hydrogen bond donor. This allows for a delicate balance between lipophilicity (crucial for membrane permeation) and aqueous solubility (essential for formulation and distribution).

  • Improve Oral Bioavailability: By influencing factors such as solubility, permeability, and metabolic stability, the piperidine moiety can significantly enhance the fraction of an orally administered drug that reaches systemic circulation.

Key Pharmacokinetic Parameters: The Metrics of Success

To objectively compare piperidine derivatives, we must first understand the key parameters that define their pharmacokinetic profiles:

  • Absorption: The process by which a drug enters the bloodstream. Key metrics include the apparent permeability coefficient (Papp) and efflux ratio, often determined using in vitro models like the Caco-2 cell assay.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. This is influenced by factors such as plasma protein binding and the volume of distribution (Vd).

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. Metabolic stability, often assessed using liver microsomes, is a critical parameter.

  • Excretion: The removal of the drug and its metabolites from the body. The rate of excretion, along with metabolism, determines the drug's half-life (t1/2).

Comparative Analysis of Piperidine Derivatives: Case Studies

The following case studies illustrate how subtle modifications to the piperidine scaffold can lead to significant differences in pharmacokinetic profiles.

Case Study 1: Risperidone and Paliperidone - The Impact of a Single Hydroxyl Group

Risperidone is an atypical antipsychotic that is extensively metabolized by CYP2D6 to its active metabolite, paliperidone (9-hydroxyrisperidone).[3][4] This seemingly minor addition of a hydroxyl group has profound pharmacokinetic consequences.

  • Absorption and Distribution: The hydroxyl group in paliperidone increases its polarity compared to risperidone.[5] This can influence its ability to cross the blood-brain barrier and may affect its volume of distribution.

  • Metabolism: Paliperidone is a metabolite of risperidone, and as such, its metabolic pathway is different. While risperidone's clearance is heavily dependent on CYP2D6 activity, paliperidone is primarily excreted unchanged by the kidneys.[3] This makes paliperidone's pharmacokinetics less susceptible to variations in CYP2D6 enzyme activity, a significant advantage in clinical practice.

CompoundKey Structural DifferencePrimary Route of EliminationImpact on Pharmacokinetics
Risperidone No hydroxyl group at the 9-positionHepatic metabolism (CYP2D6)Pharmacokinetics are highly dependent on CYP2D6 genotype.
Paliperidone Hydroxyl group at the 9-positionRenal excretionReduced inter-individual variability in plasma concentrations.
Case Study 2: Fentanyl and its Analogs - Modulating Potency and Duration of Action

Fentanyl, a potent synthetic opioid, and its derivatives are classic examples of how modifications to a piperidine-containing scaffold can dramatically alter pharmacological and pharmacokinetic properties.[2][6]

  • Metabolism: Fentanyl is primarily metabolized in the liver by CYP3A4-mediated N-dealkylation to the inactive norfentanyl.[7] The piperidine ring itself can also undergo oxidation.[8]

  • Structure-Activity Relationship: Modifications at the 4-position of the piperidine ring have led to the development of analogs with varying potencies and durations of action. For instance, sufentanil and alfentanil, both fentanyl analogs, have different metabolic pathways and clearance rates, leading to distinct clinical applications.[9]

CompoundKey Structural FeaturePrimary MetabolismPharmacokinetic Consequence
Fentanyl N-phenyl-N-(piperidin-4-yl)propanamide coreCYP3A4 N-dealkylationRapid onset and short duration of action.[6]
Sufentanil Thienyl group instead of phenyl on the propanamide side chainO-demethylation and N-dealkylationHigher potency and slightly longer duration of action than fentanyl.
Alfentanil Tetrazolinone group on the piperidine nitrogenPiperidine N-dealkylation and amide hydrolysisLower potency but a much shorter duration of action than fentanyl.
Case Study 3: Methylphenidate - The Role of Stereochemistry

Methylphenidate, a psychostimulant used to treat ADHD, has two chiral centers, resulting in four possible stereoisomers. The therapeutic product is typically a racemic mixture of the threo enantiomers (d-threo- and l-threo-methylphenidate).[10][11]

  • Pharmacodynamics and Pharmacokinetics: The d-threo-enantiomer is significantly more potent than the l-threo-enantiomer.[10] The two enantiomers also exhibit stereoselective clearance, meaning they are metabolized and eliminated at different rates. This highlights the critical importance of stereochemistry in drug design and its impact on the overall pharmacokinetic profile.

Experimental Protocols: Generating Robust Pharmacokinetic Data

The following are detailed, step-by-step methodologies for key in vitro ADME assays. The causality behind experimental choices is explained to ensure a deep understanding of the protocols.

Caco-2 Permeability Assay for Intestinal Absorption

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[12][13][14]

Objective: To determine the rate of transport of a compound across the intestinal epithelium and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for 18-22 days to allow for differentiation and the formation of a tight monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 200 Ω x cm²) indicates a well-formed, tight junction-sealed monolayer.[15]

  • Transport Experiment (Apical to Basolateral):

    • The test compound is added to the apical (upper) chamber of the trans-well plate.

    • At specific time points, samples are taken from the basolateral (lower) chamber.

    • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • Transport Experiment (Basolateral to Apical):

    • The test compound is added to the basolateral chamber.

    • Samples are taken from the apical chamber at specific time points.

    • The concentration of the compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[13]

Diagram of Caco-2 Permeability Assay Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on trans-well plate culture Culture for 18-22 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_A Add compound to Apical side teer->add_A add_B Add compound to Basolateral side teer->add_B sample_B Sample from Basolateral side add_A->sample_B lcms Quantify compound concentration by LC-MS/MS sample_B->lcms sample_A Sample from Apical side add_B->sample_A sample_A->lcms papp Calculate Papp (A-B) and Papp (B-A) lcms->papp efflux Determine Efflux Ratio papp->efflux

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[16][17]

Objective: To determine the in vitro half-life and intrinsic clearance of a compound in the presence of liver microsomes.

Methodology:

  • Preparation:

    • Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • The test compound is added to the microsome suspension.

  • Reaction Initiation:

    • The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[17]

  • Time Course Incubation:

    • The reaction mixture is incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[16]

  • Reaction Termination:

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.

  • Sample Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural log of the percent remaining is plotted against time, and the slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Diagram of Metabolic Stability Assay Workflow:

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_microsomes Prepare liver microsome suspension add_compound Add test compound prep_microsomes->add_compound add_nadph Initiate reaction with NADPH add_compound->add_nadph incubate Incubate at 37°C add_nadph->incubate sample Take aliquots at time points incubate->sample terminate Terminate reaction sample->terminate analyze Analyze samples by LC-MS/MS terminate->analyze calculate Calculate t1/2 and Clint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.[18][19]

Objective: To determine the fraction of a compound that is unbound (fu) in plasma.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.

  • Sample Preparation:

    • One chamber is filled with plasma, and the other with a buffer solution.

    • The test compound is added to the plasma chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Diagram of Plasma Protein Binding Assay Workflow:

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prep_dialysis Prepare equilibrium dialysis apparatus add_samples Add plasma and test compound to one chamber, buffer to the other prep_dialysis->add_samples incubate Incubate at 37°C to reach equilibrium add_samples->incubate sample_chambers Sample both chambers incubate->sample_chambers analyze_lcms Analyze by LC-MS/MS sample_chambers->analyze_lcms calculate_fu Calculate fraction unbound (fu) analyze_lcms->calculate_fu

Caption: Workflow for determining plasma protein binding by equilibrium dialysis.

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a common cause of drug-drug interactions.[4][11][12][16][17]

Objective: To determine the IC50 value of a compound for the inhibition of specific CYP450 isoforms.

Methodology:

  • Reaction Mixture Preparation:

    • A reaction mixture containing human liver microsomes, a specific probe substrate for the CYP450 isoform of interest, and the test compound at various concentrations is prepared.

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Incubation: The mixture is incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped by adding a cold solvent.

  • Metabolite Quantification: The amount of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis:

    • The percent inhibition of the enzyme activity is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the test compound concentration.

Diagram of CYP450 Inhibition Assay Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare reaction mix with microsomes, probe substrate, and test compound start_reaction Initiate with NADPH prep_mix->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate reaction incubate->stop_reaction quantify Quantify metabolite by LC-MS/MS stop_reaction->quantify calculate_ic50 Calculate IC50 value quantify->calculate_ic50

Caption: Workflow for the CYP450 inhibition assay.

Conclusion: The Path to Optimized Pharmacokinetics

The piperidine scaffold is a powerful tool in the medicinal chemist's arsenal for designing drugs with desirable pharmacokinetic profiles. By understanding the interplay between structural modifications and ADME properties, and by employing robust experimental methodologies, researchers can rationally design and select piperidine derivatives with a higher probability of clinical success. The case studies and protocols presented in this guide serve as a foundation for navigating the complex yet rewarding landscape of pharmacokinetic optimization in drug discovery.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Pharmacokinetics and Bioequivalence of Methylphenidate Hydrochloride 10 mg Immediate-Released Tablets in Healthy Thai Volunteers under Fasting Conditions. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • List of methylphenidate analogues. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Plasma Protein Binding Assay. (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Comparative Pharmacology of Risperidone and Paliperidone. (2013). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

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A Comprehensive Guide to Assessing the Selectivity Profile of 3-(4-Ethylphenoxy)piperidine Against a Panel of CNS Receptors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold is a cornerstone of medicinal chemistry, valued for its conformational flexibility and ability to interact with a wide array of biological targets.[1][2][3] Compounds incorporating the piperidine moiety often exhibit significant neurological activity, making them promising candidates for treating a range of disorders.[4][5] This guide focuses on 3-(4-Ethylphenoxy)piperidine, a novel investigative compound, and provides a rigorous framework for characterizing its receptor selectivity profile.

The journey from a promising chemical entity to a viable therapeutic candidate is contingent upon a thorough understanding of its pharmacodynamic properties. Of paramount importance is the selectivity profile, which dictates not only the compound's therapeutic efficacy but also its potential for off-target effects and adverse reactions. A highly selective compound interacts primarily with its intended target, minimizing engagement with other receptors that could lead to undesirable side effects.

This guide is designed for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded methodology for assessing the selectivity of 3-(4-Ethylphenoxy)piperidine. We will delve into the rationale behind experimental design, present comparative data against established reference compounds, and provide detailed protocols to ensure scientific integrity and reproducibility.

Rationale for Target and Panel Selection

The 3-(4-Ethylphenoxy)piperidine structure, featuring an aryloxy ether linkage to a piperidine ring, is suggestive of potential interactions with monoamine transporters. For the purpose of this illustrative guide, we will hypothesize that its primary target is the Norepinephrine Transporter (NET) . Consequently, our investigation will be centered around quantifying its affinity for NET and assessing its selectivity against a panel of other CNS receptors.

The choice of receptors for the selectivity panel is critical. It must be broad enough to identify potential off-target liabilities that could compromise the therapeutic window. Our panel includes:

  • Primary Target: Norepinephrine Transporter (NET)

  • Key Off-Targets:

    • Serotonin Transporter (SERT)

    • Dopamine Transporter (DAT)

    • Sigma-1 Receptor (σ1R)

    • Sigma-2 Receptor (σ2R)

    • Dopamine D2 Receptor

    • Serotonin 5-HT2A Receptor

    • Alpha-1 Adrenergic Receptor (α1)

    • Muscarinic M1 Receptor

    • hERG Ion Channel

This panel encompasses the major monoamine transporters, common off-targets for CNS-active compounds like sigma receptors[6][7][8][9][10][11][12], and key receptors and ion channels associated with known side effects.

Comparative Compounds

To contextualize the selectivity profile of 3-(4-Ethylphenoxy)piperidine, we will compare it against two well-characterized NET inhibitors:

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of ADHD.[13][14]

  • Reboxetine: Another potent and selective NET inhibitor.[13][14]

These compounds provide a benchmark for evaluating the potency and selectivity of our test compound.

Experimental Methodology: Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[15][16][17][18][19][20] This technique relies on the competition between a radiolabeled ligand with known high affinity for the target receptor and the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Workflow for Receptor Selectivity Profiling

The following diagram illustrates the general workflow for assessing the selectivity profile of a test compound.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity Panel) cluster_3 Data Analysis A Synthesize and Purify 3-(4-Ethylphenoxy)piperidine B Prepare Receptor Membranes (e.g., from cell lines or tissue) C Radioligand Binding Assay (Primary Target: NET) B->C D Radioligand Binding Assays (SERT, DAT, σ1R, σ2R, D2, 5-HT2A, α1, M1, hERG) C->D E Calculate IC50 and Ki Values D->E F Determine Selectivity Ratios (Ki off-target / Ki on-target) E->F

Caption: Experimental workflow for selectivity profiling.

Hypothetical Selectivity Profile Data

The following table summarizes the hypothetical binding affinities (Ki values in nM) of 3-(4-Ethylphenoxy)piperidine and the comparator compounds against the selected receptor panel.

Receptor/Transporter3-(4-Ethylphenoxy)piperidine (Ki, nM)Atomoxetine (Ki, nM)Reboxetine (Ki, nM)
NET 5.2 4.5 2.8
SERT35077130
DAT8501550980
σ1R120>10,000>10,000
σ2R450>10,000>10,000
Dopamine D2>10,000>10,000>10,000
Serotonin 5-HT2A9808501200
Alpha-1 Adrenergic750600800
Muscarinic M1>10,000>10,000>10,000
hERG>10,000>10,000>10,000

Interpretation of Results and Selectivity Ratios

Based on the hypothetical data, 3-(4-Ethylphenoxy)piperidine exhibits high affinity for the Norepinephrine Transporter (NET), comparable to the established drugs Atomoxetine and Reboxetine.

To quantify selectivity, we calculate the ratio of the Ki for off-targets to the Ki for the primary target (NET). A higher ratio indicates greater selectivity.

Selectivity Ratio (Ki off-target / Ki NET)3-(4-Ethylphenoxy)piperidineAtomoxetineReboxetine
SERT / NET67.317.146.4
DAT / NET163.5344.4350.0
σ1R / NET23.1>2222>3571

From this analysis, 3-(4-Ethylphenoxy)piperidine shows good selectivity against SERT and DAT. However, it displays some affinity for the sigma-1 receptor, which would warrant further investigation in functional assays. Both Atomoxetine and Reboxetine demonstrate superior selectivity over the sigma receptors in this hypothetical scenario.

Detailed Experimental Protocol: NET Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of test compounds for the Norepinephrine Transporter.

Materials:

  • Receptor Source: Human NET-expressing cell membranes (e.g., from HEK293 cells).

  • Radioligand: [³H]-Nisoxetine (a high-affinity NET ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: Desipramine (10 µM).

  • Test Compounds: 3-(4-Ethylphenoxy)piperidine, Atomoxetine, Reboxetine dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration range should typically span from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, [³H]-Nisoxetine, and cell membranes.

    • Non-specific Binding: Assay buffer, [³H]-Nisoxetine, cell membranes, and 10 µM Desipramine.

    • Test Compound: Assay buffer, [³H]-Nisoxetine, cell membranes, and the respective dilution of the test compound.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach equilibrium.[21]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[15][16][21]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[21]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Signaling Pathway

The following diagram illustrates the mechanism of action of a NET inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Norepinephrine (NE) Release B NE A->B C Adrenergic Receptors B->C E Norepinephrine Transporter (NET) B->E Reuptake D Postsynaptic Signal C->D F 3-(4-Ethylphenoxy)piperidine F->E Inhibition

Caption: Inhibition of norepinephrine reuptake.

By inhibiting NET, 3-(4-Ethylphenoxy)piperidine would increase the concentration of norepinephrine in the synaptic cleft, leading to enhanced signaling at postsynaptic adrenergic receptors.

Conclusion

This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound 3-(4-Ethylphenoxy)piperidine. The hypothetical data presented position it as a potent NET inhibitor with a distinct selectivity profile compared to established drugs like Atomoxetine and Reboxetine. The moderate affinity for the sigma-1 receptor highlights the importance of a broad screening panel to identify potential off-target interactions that require further characterization.

The methodologies and principles outlined herein are fundamental to modern drug discovery. A thorough and well-designed selectivity assessment is a critical step in de-risking a compound and building a robust data package to support its progression towards clinical development. The self-validating nature of the described protocols, grounded in established scientific principles and supported by authoritative references, ensures the generation of reliable and reproducible data.

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A Researcher's Guide to Statistical Analysis for Comparing the Potency of Different Synthesized Batches

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Potency: More Than Just Concentration

Potency is the quantitative measure of the biological activity of a drug.[1][2] It is a critical quality attribute that directly reflects the therapeutic efficacy of the product.[3] While concentration tells us the amount of a substance, potency reveals its functional effect. For complex biologics, whose activity is intricately linked to their higher-order structure, potency testing is indispensable.[4] It serves to:

  • Ensure Batch-to-Batch Consistency: Guarantees that each manufacturing lot possesses the same biological effect.

  • Support Stability Studies: Confirms that the drug product maintains its potency throughout its shelf life.[2]

  • Facilitate Preclinical and Clinical Development: Provides crucial data on the drug's mechanism of action and dose-response relationship.[2]

The Foundation: Bioassays and the Dose-Response Relationship

The potency of a biological product is typically determined using a bioassay, which measures the effect of the substance on a biological system.[3] This can range from in-vitro cell-based assays to in-vivo animal studies. The cornerstone of any bioassay is the establishment of a dose-response relationship, where the magnitude of the biological response is measured across a range of concentrations of the test substance.[5]

The resulting dose-response curves, often sigmoidal in shape, are characterized by key parameters such as the EC50 (or IC50 for inhibitory assays), which represents the concentration that produces 50% of the maximal response.[5] While the EC50 is a useful metric, a more robust comparison of potency between different batches relies on the concept of relative potency .[5]

The Core Principle: Relative Potency

Relative potency is the measure of a test sample's potency in comparison to a reference standard.[5] Instead of relying on absolute measurements, which can be prone to variability, relative potency provides a more stable and reliable comparison.[6] The fundamental assumption is that the test sample and the reference standard contain the same active substance and therefore should produce parallel dose-response curves.[4][7]

The Crucial Assumption of Parallelism

For a valid calculation of relative potency, the dose-response curves of the reference standard and the test sample(s) must be parallel.[7][8] Parallelism implies that the two substances behave in a similar manner across the range of doses, with one being a simple dilution or concentration of the other.[4][7] Any significant deviation from parallelism suggests that the test sample may have a different mechanism of action or contains impurities that affect its biological activity.

Statistical methods to assess parallelism are essential. Two common approaches are:

  • Difference Testing (F-test): This traditional method tests the null hypothesis that the slopes of the linearized dose-response curves are equal. A non-significant result suggests parallelism.

  • Equivalence Testing: A more modern and recommended approach, equivalence testing aims to demonstrate that the difference in slopes is within a pre-defined, acceptable range.[3] This provides stronger evidence of parallelism.

Statistical Models for Potency Comparison

Two primary statistical models are employed for analyzing dose-response data in potency assays: the Parallel Line Analysis (PLA) and the Slope-Ratio Assay.

Parallel Line Analysis (PLA)

PLA is the most common method for determining relative potency.[8][9] It is used when the dose-response relationship is linear after a logarithmic transformation of the dose.[9][10] The analysis involves fitting parallel lines to the log-dose response data for the reference standard and the test sample(s).[7] The horizontal distance between these parallel lines represents the log of the relative potency.[11]

Key Steps in Parallel Line Analysis:

  • Data Transformation: Transform the dose to a logarithmic scale.

  • Linearization: Identify the linear portion of the dose-response curve.

  • Parallelism Testing: Statistically assess the parallelism of the fitted lines.

  • Relative Potency Calculation: If the lines are parallel, calculate the relative potency and its confidence interval.

Slope-Ratio Assay

Slope-ratio assays are applicable when the response is linearly related to the dose itself, without a logarithmic transformation.[10][12] In this model, the dose-response lines for the reference standard and the test sample are expected to have a common intercept at zero dose, but different slopes.[12] The relative potency is calculated as the ratio of the slopes.[12][13]

A Practical Guide: Experimental Workflow for a Cell-Based Potency Assay

This section outlines a typical workflow for comparing the potency of three different synthesized batches of a hypothetical growth factor (Test Batches A, B, and C) against a qualified Reference Standard.

Experimental Protocol
  • Cell Culture:

    • Culture a suitable cell line that responds to the growth factor in a dose-dependent manner.

    • Ensure consistent cell passage number and confluency to minimize variability.

  • Preparation of Standards and Samples:

    • Reconstitute the Reference Standard and Test Batches A, B, and C to a known stock concentration.

    • Perform a serial dilution of each to create a range of at least 5-6 concentrations that will cover the full dose-response curve (from minimal to maximal effect).

  • Assay Plate Setup:

    • Seed the cells into a 96-well plate at a predetermined density.

    • After cell attachment, replace the culture medium with a low-serum medium to reduce background signal.

    • Add the diluted Reference Standard and Test Batches to the appropriate wells in triplicate. Include a "no treatment" control.

  • Incubation and Response Measurement:

    • Incubate the plate for a predetermined period to allow for the biological response to occur.

    • Measure the cellular response using a validated method (e.g., a colorimetric assay for cell proliferation like MTT, or a reporter gene assay).

  • Data Collection:

    • Read the plate using a microplate reader to obtain the raw data (e.g., absorbance values).

Data Analysis Workflow

The following diagram illustrates the logical flow of the statistical analysis:

Potency_Analysis_Workflow cluster_data Data Acquisition & Pre-processing cluster_analysis Statistical Modeling & Comparison cluster_output Results & Interpretation RawData Raw Assay Data BackgroundCorrection Background Subtraction RawData->BackgroundCorrection Normalization Normalization to Controls BackgroundCorrection->Normalization CurveFitting Fit 4-Parameter Logistic (4PL) Curves Normalization->CurveFitting Parallelism Assess Parallelism (Equivalence Test) CurveFitting->Parallelism RelativePotency Calculate Relative Potency & 95% CI Parallelism->RelativePotency If Parallel Equivalence Test for Equivalence Between Batches RelativePotency->Equivalence Report Generate Report with Tables & Graphs Equivalence->Report Conclusion Draw Conclusions on Batch Consistency Report->Conclusion

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.